Z-Ala-Phe-OH
Beschreibung
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Eigenschaften
IUPAC Name |
(2S)-3-phenyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-14(21-20(26)27-13-16-10-6-3-7-11-16)18(23)22-17(19(24)25)12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNXQVWGWUHKMK-YOEHRIQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2768-53-8 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]-L-alanyl]-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to the Solution-Phase Synthesis of N-Carbobenzoxy-L-alanyl-L-phenylalanine (Cbz-Ala-Phe)
Abstract
This technical guide provides a comprehensive framework for the synthesis of the protected dipeptide, N-Carbobenzoxy-L-alanyl-L-phenylalanine (Cbz-Ala-Phe or Z-Ala-Phe). This compound is a fundamental building block in the convergent synthesis of more complex peptides for pharmaceutical and biochemical applications.[1] We will explore the underlying mechanistic principles of peptide bond formation, focusing on the widely adopted and efficient carbodiimide-mediated coupling strategy. The guide details a robust, step-by-step experimental protocol utilizing Dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as a critical additive to ensure high yield and chiral integrity. Detailed procedures for reaction work-up, product purification via recrystallization, and analytical characterization are also presented to provide researchers with a self-validating and reliable methodology.
Introduction and Synthetic Strategy
The chemical synthesis of peptides is a cornerstone of modern drug development and biochemical research. The process involves the sequential formation of amide (peptide) bonds between amino acids. A key strategic element is the use of protecting groups to prevent unwanted side reactions. The Benzyloxycarbonyl (Cbz or Z) group is a classic and highly stable amine protecting group, foundational to peptide chemistry and valued for its orthogonality to other common protecting group strategies.[2]
The target molecule, Cbz-L-alanyl-L-phenylalanine, is constructed by forming a peptide bond between the carboxyl group of N-Cbz-L-alanine and the amino group of L-phenylalanine.
Retrosynthetic Analysis:
Directly combining a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable condensation reaction that requires harsh conditions, which would compromise the integrity of the chiral amino acids. Therefore, the synthesis necessitates the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine under mild conditions.[3] This guide focuses on the Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) coupling method, a robust and well-established procedure for solution-phase peptide synthesis.[4][5][6]
The Chemistry of Peptide Coupling: The DCC/HOBt Method
The formation of the peptide bond is a two-step process: activation of the carboxy component followed by acylation of the amino group.[3] The DCC/HOBt method provides an elegant solution for achieving this transformation efficiently while minimizing a critical side reaction: racemization.
2.1 The Role of Dicyclohexylcarbodiimide (DCC)
DCC is a powerful dehydrating agent that activates the carboxylic acid of N-Cbz-L-alanine.[6] It reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amino group of L-phenylalanine. A significant advantage of DCC in solution-phase synthesis is that upon reaction, it is converted into dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and can be easily removed by filtration.[4][6]
2.2 The Critical Role of 1-Hydroxybenzotriazole (HOBt)
While effective, the use of DCC alone has two major drawbacks. The O-acylisourea intermediate is so reactive that it can undergo intramolecular rearrangement to form a stable N-acylurea byproduct, terminating the desired reaction pathway. More critically, it can promote the cyclization of the N-protected amino acid to form a 2-oxazol-5-one (azlactone), which leads to significant racemization of the chiral center.[4]
This is where HOBt plays its indispensable role. HOBt is an additive that acts as a nucleophilic catalyst. It rapidly intercepts the O-acylisourea intermediate to form an HOBt-active ester.[7][8] This active ester is more stable than the O-acylisourea, preventing the formation of N-acylurea.[7] Crucially, it is highly reactive towards the amine nucleophile but significantly less prone to racemization.[4][7] The use of HOBt, therefore, accelerates the coupling reaction while preserving the stereochemical integrity of the product.[5]
Detailed Experimental Protocol
This protocol outlines the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood. Anhydrous solvents should be used where specified to prevent unwanted hydrolysis of intermediates.
3.1 Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-Cbz-L-alanine | C₁₁H₁₃NO₄ | 223.23 | 10.0 | 2.23 g |
| L-phenylalanine | C₉H₁₁NO₂ | 165.19 | 10.0 | 1.65 g |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 10.5 | 2.17 g |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 10.5 | 1.42 g |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 10.0 | 0.84 g |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | - | - | ~80 mL |
| Tetrahydrofuran (THF) | C₄H₈O | - | - | ~40 mL |
| Deionized Water | H₂O | - | - | ~40 mL |
| Ethyl Acetate | C₄H₈O₂ | - | - | ~200 mL |
| 1 M Hydrochloric Acid (HCl) | HCl | - | - | As needed |
| 5% Sodium Bicarbonate Solution | NaHCO₃ | - | - | As needed |
| Saturated NaCl Solution (Brine) | NaCl | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | - | - | As needed |
3.2 Step-by-Step Procedure
-
Preparation of Amine Component: In a 250 mL Erlenmeyer flask, dissolve L-phenylalanine (1.65 g, 10.0 mmol) and sodium bicarbonate (0.84 g, 10.0 mmol) in a mixture of deionized water (40 mL) and THF (40 mL). Stir until a clear solution is obtained.
-
Activation of Carboxyl Component: In a separate 250 mL round-bottom flask, dissolve N-Cbz-L-alanine (2.23 g, 10.0 mmol) and HOBt (1.42 g, 10.5 mmol) in anhydrous DCM (60 mL). Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0°C.
-
Dissolve DCC (2.17 g, 10.5 mmol) in anhydrous DCM (20 mL) and add this solution dropwise to the cold N-Cbz-L-alanine/HOBt mixture over 15 minutes using a dropping funnel. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the activation mixture to stir at 0°C for an additional 30 minutes.
-
Coupling Reaction: Add the cold activation mixture (including the DCU precipitate) to the L-phenylalanine solution from step 1.
-
Remove the ice bath and allow the reaction mixture to stir vigorously at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel. Remove the aqueous layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) - to remove any unreacted L-phenylalanine and base.
-
Deionized water (1 x 50 mL).
-
5% NaHCO₃ solution (2 x 50 mL) - to remove unreacted N-Cbz-L-alanine and HOBt.
-
Saturated NaCl (brine) solution (1 x 50 mL) - to break any emulsions and begin the drying process.
-
-
Dry the organic layer (DCM) over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white solid or viscous oil.
-
Purification and Characterization
Crude peptide products often contain residual reagents or byproducts, necessitating a purification step to achieve the high purity required for subsequent applications.[9] For crystalline solids like Cbz-Ala-Phe, recrystallization is an effective method.[10]
4.1 Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Slowly add a non-polar solvent, such as hexanes or petroleum ether, until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate complete crystallization.
-
Collect the white, needle-like crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
4.2 Product Characterization
The identity, purity, and integrity of the synthesized dipeptide must be confirmed through various analytical techniques.[11]
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | White crystalline solid |
| Yield | Gravimetric | Typically 75-90% after recrystallization |
| Melting Point | Melting Point Apparatus | Literature values vary; consistent sharp melt is key |
| Purity | HPLC | >99% peak area[12] |
| Identity | ¹H NMR (CDCl₃) | Characteristic peaks: ~7.3 ppm (10H, aromatic), ~5.1 ppm (2H, Cbz CH₂), ~4.6 ppm (1H, Phe α-H), ~4.3 ppm (1H, Ala α-H), ~3.1 ppm (2H, Phe β-CH₂), ~1.4 ppm (3H, Ala β-CH₃) |
| Identity | Mass Spectrometry | ESI-MS: [M+H]⁺, [M+Na]⁺ corresponding to C₂₀H₂₂N₂O₅ |
Conclusion
The synthesis of N-Carbobenzoxy-L-alanyl-L-phenylalanine via the DCC/HOBt mediated coupling protocol is a reliable and efficient method for producing this valuable dipeptide building block. The procedure highlights the fundamental principles of carboxyl activation and racemization suppression that are critical to successful peptide synthesis. By following the detailed experimental, work-up, and purification steps outlined in this guide, researchers can confidently prepare high-purity Cbz-Ala-Phe for application in advanced peptide synthesis and drug discovery programs.
References
-
Sharma, K. K., & Ortwerth, B. J. (1993). Purification and characterization of a new enzyme dipeptidase from human lens. PubMed. [Link]
-
PrepChem. (n.d.). Synthesis of L-alanyl-L-phenylalanine. Prepchem.com. [Link]
-
The Organic Chemistry Tutor. (2023). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. YouTube. [Link]
-
PrepChem. (n.d.). Synthesis of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine. Prepchem.com. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.com. [Link]
-
Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Rasayanjournal.co.in. [Link]
-
Al-Warhi, T., Al-Hazimi, H., & El-Faham, A. (2012). Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Orgsu.org. [Link]
-
Brik, A., et al. (2005). Native Chemical Ligation at Phenylalanine. Journal of the American Chemical Society. [Link]
-
Dali, H., et al. (2000). Purification and characterization of barley dipeptidyl peptidase IV. PubMed. [Link]
-
El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun.bio. [Link]
-
Waters Corporation. (n.d.). Purification and Analysis of Synthetic Peptides: The Challenges of Method Development. Waters.com. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Waters.com. [Link]
-
Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Oxfordglobal.co.uk. [Link]
-
ResearchGate. (2021). The best solvant for for dipeptide recrystallization?. Researchgate.net. [Link]
-
Organic Syntheses. (n.d.). N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Orgsu.org. [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis of Novel Peptides Using Unusual Amino Acids. PMC - NIH. [Link]
-
North, M., et al. (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents.... ResearchGate. [Link]
-
Goto, A., et al. (2012). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Mdpi.com. [Link]
-
Leyva-Peralta, M. A., et al. (2021). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. PMC - NIH. [Link]
-
ResearchGate. (2022). How can we recrystallize the highly polar peptide molecule having 50 % purity in LCMS?. Researchgate.net. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromacademy.com [chromacademy.com]
- 10. Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oxfordglobal.com [oxfordglobal.com]
- 12. prepchem.com [prepchem.com]
Z-L-alanyl-L-phenylalanine: The Canonical Probe for Protease Specificity
This guide details the technical history, enzymological significance, and synthetic utility of Z-L-alanyl-L-phenylalanine (Z-Ala-Phe) . It is structured to serve researchers requiring a deep understanding of protease mechanisms and peptide synthesis.
Executive Summary
Z-L-alanyl-L-phenylalanine (Cbz-Ala-Phe) is a protected dipeptide derivative that serves as a cornerstone substrate in the characterization of proteolytic enzymes, particularly Carboxypeptidase A (CPA) and Thermolysin .
Structurally, it consists of an alanine and phenylalanine residue coupled via a peptide bond, with the N-terminus blocked by a benzyloxycarbonyl (Z or Cbz) group. This blocking group is critical: it mimics the continuous polypeptide chain found in natural substrates, preventing degradation by aminopeptidases and forcing the enzyme to recognize the molecule solely as a C-terminal substrate.
-
Chemical Formula:
-
Molecular Weight: ~370.4 g/mol
-
Primary Utility: Mapping the hydrophobic S1' specificity pocket of metalloproteases; model substrate for enzymatic peptide synthesis (reversed proteolysis).
Historical Discovery & Context
The "discovery" of Z-Ala-Phe is not defined by a single isolation event but by two pivotal eras in peptide chemistry and enzymology.
The Bergmann-Zervas Era (1932)
The molecule's existence relies on the carbobenzoxy (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932 [1]. This innovation allowed for the synthesis of defined peptide sequences without racemization, enabling the creation of specific substrates like Z-Ala-Phe to test enzyme kinetics.
The Schechter & Berger Revolution (1967)
The true scientific value of Z-Ala-Phe emerged during the mapping of protease active sites. Schechter and Berger introduced the standard nomenclature for protease subsites (
-
The Logic: They demonstrated that the active site is not just a single catalytic point but a series of "pockets" that recognize side chains.
-
The Role of Z-Ala-Phe: For Carboxypeptidase A (CPA), Z-Ala-Phe was the ideal probe. The Z-group binds in the upstream sites (S2/S3), Ala occupies the S1 position, and Phe docks into the deep, hydrophobic S1' pocket . This confirmed CPA's absolute preference for large aromatic C-terminal residues.
Enzymological Mechanism
Z-Ala-Phe is hydrolyzed by Carboxypeptidase A via a zinc-dependent mechanism. The enzyme acts as an exopeptidase, cleaving the C-terminal phenylalanine.
Mechanism of Action[1][2]
-
Substrate Binding: The terminal carboxylate of Phe coordinates with the active site Arg-145 . The phenyl ring of Phe sits in the hydrophobic S1' pocket.
-
Zinc Activation: The carbonyl oxygen of the scissile peptide bond (between Ala and Phe) coordinates to the catalytic Zinc ion (
) , polarizing the bond. -
Nucleophilic Attack: Glu-270 acts as a general base, activating a water molecule which attacks the polarized carbonyl carbon.
-
Collapse & Release: The tetrahedral intermediate collapses, cleaving the peptide bond. The proton is transferred to the leaving amine (Phe), and the products (Z-Ala and L-Phe) are released.
Visualization: CPA Hydrolysis Pathway
Chemical Synthesis Protocols
Method A: Classical Solution Phase (Mixed Anhydride)
This method is preferred for generating high-purity standards. It utilizes Isobutyl Chloroformate (IBCF) to activate the carboxyl group of Z-Alanine.
Reagents:
-
Z-L-Alanine (Z-Ala-OH)[1]
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N-Methylmorpholine (NMM)
-
Isobutyl Chloroformate (IBCF)
-
Solvent: Tetrahydrofuran (THF) or DMF.
Protocol:
-
Activation: Dissolve 10 mmol Z-Ala-OH in 50 mL dry THF. Cool to -15°C .[1] Add 10 mmol NMM followed by 10 mmol IBCF. Stir for 5 minutes to form the mixed anhydride.
-
Critical Note: Temperature control is vital. Above -10°C, the mixed anhydride can disproportionate, leading to urethane byproducts.
-
-
Coupling: In a separate vessel, dissolve 10 mmol H-Phe-OMe·HCl in THF/DMF and neutralize with 10 mmol NMM. Add this solution dropwise to the activation mixture at -15°C.
-
Reaction: Allow to warm to room temperature over 4 hours.
-
Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate. Wash sequentially with 5%
, 5% , and Brine. Dry over . -
Saponification (Optional): To get the free acid (Z-Ala-Phe-OH), treat the ester with 1N NaOH in MeOH/Water, then acidify.
Method B: Enzymatic Synthesis (Thermodynamic Control)
Used to study "Reversed Proteolysis" [3]. Thermolysin can catalyze the formation of the peptide bond in organic solvents.[2]
Protocol:
-
Mix: Dissolve Z-Ala-OH and Phe-OMe in ethyl acetate saturated with buffer (pH 7.5).
-
Catalyst: Add Thermolysin (immobilized on celite or cross-linked).
-
Equilibrium: The enzyme drives the reaction toward synthesis due to the low water activity (
) in the organic phase. -
Purification: Filter off the enzyme and evaporate the solvent.
Experimental Assay: Determination of Specificity
This protocol describes how to use Z-Ala-Phe to assay Carboxypeptidase A activity.
Principle: The cleavage of Z-Ala-Phe releases free L-Phenylalanine. Since the Z-group absorbs UV, direct UV monitoring is difficult. The OPA (o-Phthalaldehyde) method is used to fluorescently tag the released primary amine of Phenylalanine (Z-Ala has a blocked amine and will not react).
Materials:
-
Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
-
Substrate Stock: 10 mM Z-Ala-Phe dissolved in minimal ethanol, diluted in buffer.
-
OPA Reagent: 50 mg OPA in 1 mL EtOH + 50 µL
-mercaptoethanol + 50 mL Borate buffer (pH 9.5).
Workflow:
-
Incubation: Mix 100 µL Enzyme solution + 900 µL Substrate solution. Incubate at 25°C.
-
Time Points: At t=0, 5, 10, 15 min, remove 100 µL aliquots.
-
Quench & Derivatize: Add aliquot to 1 mL OPA Reagent. This stops the enzymatic reaction (high pH) and derivatizes the free Phe.
-
Measurement: Measure Fluorescence (Ex: 340 nm, Em: 455 nm).
-
Calculation: Compare against a standard curve of L-Phenylalanine.
Data Summary Table: Comparative Specificity Constants (
Visualization: Subsite Mapping Logic
The following diagram illustrates the Schechter & Berger nomenclature applied to Z-Ala-Phe binding in CPA.
References
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201.
-
Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.[3][4] Biochemical and Biophysical Research Communications, 27(2), 157-162.
-
Homandberg, G. A., Mattis, J. A., & Laskowski, M. (1978). Synthesis of peptide bonds by proteinases.[2][4][5][6] Addition of organic cosolvents shifts peptide bond equilibria toward synthesis. Biochemistry, 17(24), 5220-5227.
-
Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. II. Inhibitors of the hydrolysis of dipeptides and depsipeptides. Biochemistry, 9(22), 4352-4359.
Sources
Technical Monograph: Z-Ala-Phe-OH
Topic: (CAS 2768-53-8) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
High-Purity Dipeptide Substrate & Synthon
Executive Summary
Z-Ala-Phe-OH (N-Benzyloxycarbonyl-L-alanyl-L-phenylalanine), identified by CAS 2768-53-8 , is a protected dipeptide derivative critical to enzymatic kinetics and peptide therapeutics.[1] It serves a dual function in modern biochemistry: first, as a highly specific substrate for metallocarboxypeptidases (specifically Carboxypeptidase A), allowing for precise kinetic characterization of proteolytic activity; and second, as a chiral building block in the synthesis of complex peptidomimetics and protease inhibitors.
This guide synthesizes the physicochemical profile, synthetic methodology, and validated assay protocols for Z-Ala-Phe-OH, designed to provide actionable intelligence for the bench scientist.
Physicochemical Profile & Stability
Understanding the molecular architecture of Z-Ala-Phe-OH is prerequisite to its application.[2] The N-terminal Benzyloxycarbonyl (Z or Cbz) group confers lipophilicity and stability, preventing N-terminal degradation while allowing orthogonal deprotection (catalytic hydrogenolysis).
Table 1: Core Chemical Specifications
| Parameter | Specification |
| CAS Number | 2768-53-8 |
| Chemical Name | N-Benzyloxycarbonyl-L-alanyl-L-phenylalanine |
| Formula | C₂₀H₂₂N₂O₅ |
| Molecular Weight | 370.41 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, Ethanol; Insoluble in Water |
| pKa (COOH) | ~3.6 (Predicted) |
| Storage | -20°C (Desiccated); Stable for >2 years solid |
Stability & Handling[2]
-
Hygroscopicity: The compound is moderately hygroscopic. Equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the peptide bond over extended periods.
-
Solution Stability: Stock solutions in DMSO or DMF are stable for 1 month at -20°C. Avoid aqueous storage; prepare working buffers fresh.
Chemical Synthesis & Purification
For researchers requiring custom synthesis or modification (e.g., introducing isotopic labels), the synthesis of Z-Ala-Phe-OH follows a standard solution-phase peptide coupling strategy. The "Z" group is stable to the acidic conditions often used in side-chain deprotection, making it robust.
Synthetic Route
The synthesis typically involves the coupling of Z-Alanine with Phenylalanine methyl ester, followed by mild saponification.
-
Activation: Z-Ala-OH is activated using DCC/HOBt or EDC/NHS in DCM/DMF.
-
Coupling: H-Phe-OMe (free base) is added.
-
Deprotection: The methyl ester is cleaved using LiOH in THF/Water (Saponification) to yield the free acid Z-Ala-Phe-OH.
Figure 1: Solution-phase synthetic pathway for Z-Ala-Phe-OH. The orthogonal protection strategy ensures the integrity of the peptide bond during ester hydrolysis.
Enzymatic Application: Carboxypeptidase A Assay
The primary biochemical utility of Z-Ala-Phe-OH is as a substrate for Carboxypeptidase A (CPA) . CPA is a zinc-dependent metalloprotease that preferentially cleaves C-terminal aromatic amino acids (like Phenylalanine).
Mechanism of Action
CPA utilizes a catalytic Zinc ion (Zn²⁺) coordinated by His69, Glu72, and His196.[3] The Zinc ion polarizes the carbonyl oxygen of the scissile peptide bond (between Ala and Phe), making it susceptible to nucleophilic attack by a water molecule activated by Glu270.
Figure 2: Kinetic mechanism of Z-Ala-Phe-OH hydrolysis by Carboxypeptidase A. The reaction follows Michaelis-Menten kinetics.
Validated Assay Protocol (HPLC Method)
While spectrophotometric assays exist, Reverse-Phase HPLC is the gold standard for quantifying Z-Ala-Phe-OH cleavage due to the lack of a distinct chromophore shift upon cleavage compared to p-nitroanilide substrates.
Objective: Determine
Reagents:
-
Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
-
Substrate Stock: 10 mM Z-Ala-Phe-OH in DMF.
-
Enzyme: Bovine Carboxypeptidase A (dissolved in cold buffer).
-
Quench Solution: 10% Trifluoroacetic acid (TFA).
Workflow:
-
Preparation: Prepare substrate dilutions (0.1 mM to 2.0 mM) in Buffer. Keep DMF concentration <5% to avoid denaturing the enzyme.
-
Incubation: Add 10 nM CPA to the substrate solution at 25°C.
-
Sampling: At defined intervals (0, 5, 10, 15, 30 min), remove 50 µL aliquots.
-
Quenching: Immediately add 50 µL Quench Solution to stop the reaction.
-
Analysis: Inject 20 µL onto a C18 HPLC column.
-
Gradient: 10% to 90% Acetonitrile in Water (+0.1% TFA) over 15 min.
-
Detection: UV at 254 nm (detects the Z-group).
-
-
Quantification: Measure the decrease in the Z-Ala-Phe-OH peak and the appearance of the Z-Ala-OH peak.
Data Processing:
Plot initial velocity (
Therapeutic Relevance & Drug Design
Z-Ala-Phe-OH is not merely a reagent; it is a scaffold for Rational Drug Design .
-
Protease Inhibitor Development: By replacing the scissile amide bond with non-cleavable isosteres (e.g., hydroxyethylene, phosphinate), researchers convert the Z-Ala-Phe scaffold into potent transition-state analog inhibitors.
-
Prodrug Strategies: The Z-Ala-Phe motif can be linked to cytotoxic drugs. In tissues expressing high levels of Cathepsins or CPAs (often upregulated in tumors), the enzyme cleaves the peptide, releasing the active drug specifically at the tumor site.
References
-
Auld, D. S., & Vallee, B. L. (1970).[4] Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes.[4] Biochemistry.[1][4][5][6][7] Link
-
Christianson, D. W., & Lipscomb, W. N. (1989). Carboxypeptidase A.[4][8][9] Accounts of Chemical Research. Link
-
PubChem. (n.d.). Compound Summary: Z-Ala-Phe-OH (CAS 2768-53-8).[1][8][10][11] National Library of Medicine. Link
-
Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry.[1][4][5][6][7][12][] 5th edition. Section 9.1: Proteases: Facilitating a Difficult Reaction. NCBI Bookshelf. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Catalysis of Carboxypeptidase A: Promoted-water vs Nucleophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Z-Phe-OH 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemscene.com [chemscene.com]
- 9. Zinc environment and cis peptide bonds in carboxypeptidase A at 1.75-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. Z-Ala-Phe-OH | CAS#:2768-53-8 | Chemsrc [chemsrc.com]
- 12. Enzymatic Method for Determining Phenylalanine (Phenylalanine Assay) [sigmaaldrich.com]
Technical Guide: Z-Ala-Phe-OH in Oncology Research
[1]
Part 1: Executive Summary
Z-Ala-Phe-OH (Carbobenzoxy-L-alanyl-L-phenylalanine) is a dipeptide derivative that serves as a critical molecular probe and structural scaffold in oncology.[1] While often overshadowed by its reversed sequence counterpart (Z-Phe-Ala-OH, a Cathepsin B ligand), Z-Ala-Phe-OH is the gold-standard motif for interrogating chymotrypsin-like (CT-like) serine protease activity , most notably within the 20S and 26S proteasome complexes .[1]
In drug development, this molecule operates on two distinct frontiers:
-
Diagnostic/Mechanistic Probe: Its fluorogenic derivatives (e.g., Z-Ala-Phe-AMC) are indispensable for assaying the
5 subunit of the proteasome, the primary target of boronate inhibitors like Bortezomib. -
Supramolecular Scaffold: The hydrophobic Z-group and aromatic phenylalanine side chain drive
- stacking, enabling Z-Ala-Phe-OH to self-assemble into biocompatible hydrogels for localized chemotherapeutic delivery.[1]
This guide details the physicochemical basis, experimental protocols, and mechanistic insights required to utilize Z-Ala-Phe-OH effectively in cancer research.[1]
Part 2: Chemical & Structural Basis[1]
Physicochemical Properties[2][3][4]
-
Molecular Formula:
[1] -
Molecular Weight: 370.4 g/mol [1]
-
Solubility: Poor in water; soluble in organic solvents (DMSO, DMF, HFIP).
-
Structural Motifs:
-
N-terminal Z-group (Cbz): Provides steric bulk and hydrophobicity, mimicking the P3/P4 peptide backbone interactions within a protease active site.[1]
-
L-Alanine (P2): A small, neutral spacer that positions the P1 residue.[1]
-
L-Phenylalanine (P1): The critical recognition element.[1] The aromatic benzyl side chain fits deeply into the hydrophobic S1 pocket of chymotrypsin-like enzymes.
-
Mechanism of Action: Proteasome Targeting
The specificity of Z-Ala-Phe-OH lies in its alignment with the S1 specificity pocket of the proteasome's
Diagram 1: Proteolytic Cleavage Mechanism
The following diagram illustrates the nucleophilic attack by the catalytic Threonine (Thr1) of the proteasome
Caption: Mechanism of Z-Ala-Phe-AMC hydrolysis by the proteasome β5 subunit, releasing fluorescent AMC.
Part 3: Experimental Protocols
Protocol A: Profiling Proteasome Activity in Tumor Lysates
Objective: Quantify the "Chymotrypsin-like" (CT-like) activity of the 26S proteasome in cancer cell lines using Z-Ala-Phe-AMC.[1]
Reagents:
-
Substrate: Z-Ala-Phe-AMC (Stock: 10 mM in DMSO).
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 2 mM ATP, 1 mM DTT. Note: Avoid detergents like SDS which denature the 26S complex; use 0.05% NP-40 if necessary.[1]
-
Inhibitor Control: Bortezomib (1 µM) or Epoxomicin.[1]
Workflow:
-
Cell Lysis: Harvest
cells. Resuspend in 100 µL Lysis Buffer. Vortex 3x for 10s. Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant. -
Protein Quantification: Normalize lysates to 1 mg/mL total protein (Bradford assay).
-
Assay Setup:
-
Well A (Test): 50 µL Lysate + 148 µL Assay Buffer.
-
Well B (Control): 50 µL Lysate + 1 µL Inhibitor + 147 µL Assay Buffer.[1]
-
-
Reaction Trigger: Add 2 µL of Z-Ala-Phe-AMC stock (Final conc: 100 µM) to all wells.
-
Kinetic Readout: Measure fluorescence immediately at Ex 360 nm / Em 460 nm every 2 minutes for 60 minutes at 37°C.
Data Analysis:
Calculate the slope (RFU/min) for the linear portion of the curve.
Diagram 2: Assay Workflow
Caption: Step-by-step workflow for quantifying proteasome CT-like activity using Z-Ala-Phe-AMC.
Protocol B: Hydrogel Formation for Drug Delivery
Objective: Induce self-assembly of Z-Ala-Phe-OH into a supramolecular hydrogel to encapsulate a chemotherapeutic agent (e.g., Doxorubicin).[1]
Rationale: The Z-Ala-Phe-OH dipeptide possesses a high propensity for
Steps:
-
Stock Preparation: Dissolve Z-Ala-Phe-OH in Hexafluoroisopropanol (HFIP) at 100 mg/mL. HFIP promotes
-helical states and prevents premature aggregation.[1] -
Drug Loading: Dissolve Doxorubicin (2 mg/mL) in the HFIP stock.
-
Triggering Gelation:
-
Maturation: Allow to sit undisturbed for 2 hours at room temperature. An opaque, self-supporting hydrogel will form.[1]
Part 4: Critical Analysis & Troubleshooting
Specificity vs. Cross-Reactivity
A common error in oncology research is assuming Z-Ala-Phe-AMC is perfectly specific.[1] It is not.
-
Primary Target: 20S/26S Proteasome (
5 subunit).[1] -
Secondary Targets: Chymotrypsin, Calpain (weakly), and Cathepsin G.
-
Mitigation: Always use a specific proteasome inhibitor (e.g., Epoxomicin) as a negative control.[1] If activity remains after Epoxomicin treatment, it is likely due to off-target serine proteases.[1]
Sequence Confusion
-
Z-Ala-Phe-OH: Targets Chymotrypsin-like sites (P1 = Aromatic).[1]
-
Z-Phe-Ala-OH: Targets Cathepsin B (P2 = Aromatic, P1 = Small).
-
Warning: Using the wrong sequence will yield false negatives in proteasome assays or false positives in lysosomal assays.
Table 1: Substrate Comparison
| Feature | Z-Ala-Phe-AMC | Z-Phe-Ala-AMC |
| Primary Enzyme | Proteasome ( | Cathepsin B, Cathepsin L |
| P1 Residue | Phenylalanine (Aromatic) | Alanine (Small/Neutral) |
| P2 Residue | Alanine | Phenylalanine |
| Cleavage Site | C-term of Phe | C-term of Ala |
| Inhibitor Control | Epoxomicin / Bortezomib | CA-074 / E-64 |
Part 5: References
-
Kisselev, A. F., et al. (1999).[1][2] Proteasome active sites allosterically regulate each other, suggesting a cyclical bite-chew mechanism for protein breakdown.[1][2] Molecular Cell.[1][2] Link
-
Chem-Impex International. (n.d.).[1] Z-Ala-Phe-OH Product Monograph.[1]Link[1]
-
Cayman Chemical. (n.d.).[1] Chymotrypsin Substrate II (Suc-Ala-Ala-Pro-Phe-AMC) and related fluorogenic substrates.[1][7]Link[1]
-
Ryan, D. M., & Nilsson, B. L. (2012). Self-assembled amino acids and dipeptides as noncovalent hydrogels for tissue engineering.[1] Polymer Chemistry.[1] Link
-
Crawford, L. J., et al. (2011).[1] Comparative selectivity and specificity of the proteasome inhibitors bortezomib and carfilzomib. Cancer Research.[1] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Proteasome active sites allosterically regulate each other, suggesting a cyclical bite-chew mechanism for protein breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 7. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
Introduction: The Critical Role of Amide Bond Formation
An In-Depth Guide to the Selection and Application of Coupling Reagents for Z-Ala-Phe-OH Synthesis
The synthesis of peptides is a cornerstone of drug discovery, biochemistry, and materials science. The formation of the amide bond, the very backbone of a peptide, is a deceptively simple condensation reaction that requires precise chemical activation to proceed efficiently and without compromising the stereochemical integrity of the participating amino acids.[1][2] The dipeptide Z-Ala-Phe-OH, a common building block in more complex peptide structures, presents a classic case study for examining the nuances of peptide coupling.[3] The primary challenges in its synthesis are achieving high yield and, critically, preventing epimerization at the chiral center of the activated phenylalanine residue.[4]
This guide provides a detailed analysis of the coupling reagents available for the synthesis of Z-Ala-Phe-OH, focusing on their mechanisms, efficiency, and impact on product purity. We will explore the causality behind experimental choices, present field-proven protocols, and offer insights to empower researchers to overcome common synthetic hurdles.
The Mechanism of Peptide Coupling and the Specter of Epimerization
Peptide coupling involves two fundamental steps: the activation of a carboxylic acid group and the subsequent nucleophilic attack by an amino group.[5] The activating reagent transforms the carboxylate's hydroxyl group into a better leaving group, creating a highly reactive intermediate.[1]
However, this activation process can also initiate an undesirable side reaction: epimerization. This occurs when the alpha-proton of the activated amino acid is abstracted, leading to the formation of a planar oxazolone intermediate.[1] The incoming amine can then attack this intermediate from either face, resulting in a mixture of L- and D-isomers (epimers) and compromising the biological activity of the final peptide. The risk of epimerization is a critical factor in selecting a coupling strategy.[4]
A Comparative Analysis of Coupling Reagents
The choice of coupling reagent is paramount for a successful synthesis.[5] They can be broadly categorized into carbodiimides and onium salts (phosphonium and uronium/aminium types).
Carbodiimides: The Workhorses of Peptide Synthesis
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), have been used for decades.[5][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more favorably, with an additive to form a more stable active ester.
-
Mechanism: The carbodiimide activates the carboxyl group. In the absence of an additive, this intermediate is susceptible to rearrangement into a stable N-acylurea byproduct and is prone to causing epimerization.
-
The Role of Additives: To improve efficiency and suppress epimerization, carbodiimide reactions are almost always performed with additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[5][7] These additives act as nucleophiles, trapping the O-acylisourea intermediate to form an active ester (OBt or Oxyma ester). This active ester is less prone to epimerization and more reactive towards the desired amine nucleophile.[6]
Onium Salts: High Efficiency and Rapid Reactions
Onium salts, including phosphonium (PyBOP, PyAOP) and uronium/aminium (HBTU, HATU, COMU) types, have become the reagents of choice for many applications, especially for difficult or sterically hindered couplings.[5][8] These reagents incorporate the activating agent (like HOBt, HOAt, or Oxyma) directly into their structure.[5]
-
Mechanism: In the presence of a non-nucleophilic base (e.g., DIPEA, NMM), the onium salt reacts with the carboxylic acid to directly form the corresponding active ester in situ, which then rapidly couples with the amine.
-
Key Reagents:
-
HBTU/TBTU: Highly efficient reagents that generate OBt active esters.[6]
-
HATU: Based on the more acidic HOAt, HATU is generally faster and results in less epimerization than HBTU due to the anchimeric assistance of the pyridine nitrogen in the leaving group.[6]
-
COMU: A modern uronium salt based on OxymaPure. COMU offers coupling efficiencies comparable or superior to HATU but with a significantly better safety profile, as it avoids the potentially explosive benzotriazole moiety.[2][9] Its byproducts are also highly water-soluble, simplifying purification.[9]
-
Comparative Summary of Coupling Reagents
| Reagent Class | Examples | Mechanism | Pros | Cons |
| Carbodiimides | DCC, DIC, EDC | Forms O-acylisourea intermediate | Low cost, readily available | Slower reaction rates, risk of N-acylurea formation, requires additive for efficiency and epimerization suppression.[5][6] |
| Phosphonium Salts | BOP, PyBOP | Forms active ester (e.g., OBt) | High efficiency, low epimerization risk.[8] | BOP produces carcinogenic HMPA byproduct; PyBOP is a safer alternative.[5] More expensive than carbodiimides. |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Forms active ester (OBt, OAt, Oxyma) | Very fast reactions, high yields, suitable for difficult couplings.[6][8] | More expensive, requires a base which can increase epimerization if not chosen carefully.[5] HBTU/HATU are based on potentially explosive HOBt/HOAt.[5] |
Experimental Protocols
The following protocols provide step-by-step methodologies for synthesizing Z-Ala-Phe-OH using both a classic carbodiimide approach and a modern onium salt method.
Protocol 1: DIC/OxymaPure Mediated Coupling
This protocol represents a modern, safe, and efficient carbodiimide-based method, replacing the traditional and explosive HOBt with the safer and highly effective OxymaPure.[2][9]
Materials:
| Reagent | Molar Eq. |
|---|---|
| Z-Ala-OH | 1.0 |
| H-Phe-OH | 1.0 |
| OxymaPure | 1.1 |
| DIC | 1.1 |
| Solvent (DMF or DCM/DMF) | - |
| Base (e.g., NMM or DIPEA) | 1.0 (if starting with H-Phe-OH salt) |
Step-by-Step Procedure:
-
Dissolution: Dissolve Z-Ala-OH (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF. If using the hydrochloride salt of Phenylalanine, add H-Phe-OH (1.0 eq) and N-Methylmorpholine (NMM) (1.0 eq) to the solution and stir for 10 minutes. If using the free amino acid, add it directly.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to minimize potential side reactions, including epimerization.
-
Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct.
-
Dilute the filtrate with a solvent like Ethyl Acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
-
Troubleshooting:
-
Low Yield: Ensure all reagents are anhydrous. Incomplete dissolution can also hinder the reaction. A "double coupling" (repeating the addition of the coupling reagent) may be necessary for difficult reactions.[7]
-
DIU Contamination: The DIU byproduct of DIC is more soluble than the DCU from DCC, but some may precipitate.[6] Chilling the solution post-reaction can often help precipitate more of it before filtration.
Protocol 2: COMU Mediated Coupling
This protocol utilizes a highly efficient and safer onium salt, ideal for achieving high yields and purity with rapid reaction times.[9]
Materials:
| Reagent | Molar Eq. |
|---|---|
| Z-Ala-OH | 1.0 |
| H-Phe-OH | 1.0 |
| COMU | 1.1 |
| DIPEA (or 2,6-Lutidine) | 2.0 |
| Solvent (DMF) | - |
Step-by-Step Procedure:
-
Pre-activation (Optional but Recommended): In a flask, dissolve Z-Ala-OH (1.0 eq), COMU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir at room temperature for 5-10 minutes. A color change may be observed.
-
Coupling: In a separate flask, dissolve H-Phe-OH (1.0 eq) in DMF (with 1.0 eq of DIPEA if it is a salt). Add this solution to the pre-activated mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically much faster than carbodiimide methods. Monitor progress by TLC or LC-MS.
-
Work-up and Purification:
-
The byproducts of COMU are water-soluble, simplifying the work-up.[9] Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer extensively with water, followed by 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Causality Note: Using a hindered base like 2,6-lutidine instead of DIPEA can sometimes further reduce epimerization levels, as it is less likely to abstract the alpha-proton from the activated intermediate.[9] COMU itself is also noted for its ability to reduce epimerization compared to older reagents.[9]
Conclusion
The synthesis of Z-Ala-Phe-OH serves as an excellent model for understanding the critical factors in peptide coupling. While traditional carbodiimide methods like DIC remain viable, especially when paired with modern additives like OxymaPure, the landscape has shifted towards onium salt reagents for their superior efficiency, speed, and lower risk of side reactions. Reagents such as HATU and, in particular, the safer and highly effective COMU, represent the state-of-the-art, enabling researchers to construct peptide bonds with greater confidence and purity. The selection of a coupling reagent should always be a deliberate choice based on the specific amino acids involved, the scale of the reaction, and considerations of cost, safety, and desired purity.
References
-
Optimizing Peptide Coupling: Key Techniques . Source: Acrotein Chem, URL: [Link]
-
Coupling Reagents - Aapptec Peptides . Source: Aapptec, URL: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development . Source: ACS Publications, URL: [Link]
-
How to Optimize Peptide Synthesis? . Source: Acrotein Chem, URL: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup . Source: ACS Publications, URL: [Link]
-
Carbodiimides and Additives - Aapptec Peptides . Source: Aapptec, URL: [Link]
-
Recent development of peptide coupling reagents in organic synthesis . Source: Royal Society of Chemistry, URL: [Link]
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed . Source: PubMed, URL: [Link]
-
Novabiochem® Coupling reagents - Merck Millipore . Source: Merck Millipore, URL: [Link]
-
PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE - NTU > IRep . Source: NTU Institutional Repository, URL: [Link]
-
Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH . Source: NCBI, URL: [Link]
-
Epimerization of Peptide . Source: Shimonoseki City University, URL: [Link]
Sources
- 1. people.uniurb.it [people.uniurb.it]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. jpt.com [jpt.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: High-Resolution Purification of Z-Ala-Phe-OH using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This document provides a comprehensive guide and a detailed protocol for the purification of the N-terminally protected dipeptide, Z-Ala-Phe-OH, utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development who require high-purity peptides for their work. This application note delves into the underlying principles of peptide separation by RP-HPLC, offers a step-by-step purification protocol, and provides insights into method development and troubleshooting.
Introduction: The Critical Role of Peptide Purity
Peptides, short chains of amino acids, are of immense interest in biomedical research and pharmaceutical development due to their diverse biological activities and therapeutic potential.[1][2] Z-Ala-Phe-OH, a dipeptide with a benzyloxycarbonyl (Z) protecting group, serves as a crucial building block in the synthesis of more complex peptides and peptidomimetics.[1][3] The purity of such peptide intermediates is paramount, as impurities can interfere with subsequent synthetic steps, compromise the biological activity of the final product, and introduce safety concerns in therapeutic applications.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides.[4][5][6] This technique separates molecules based on their hydrophobicity, offering high resolution and recovery, making it ideal for isolating the target peptide from closely related impurities.[5][6][7] This guide will provide a robust framework for the successful purification of Z-Ala-Phe-OH.
Understanding the Analyte: Physicochemical Properties of Z-Ala-Phe-OH
A successful purification strategy begins with a thorough understanding of the target molecule. Z-Ala-Phe-OH is a moderately hydrophobic dipeptide due to the presence of the phenylalanine residue and the benzyloxycarbonyl (Z) protecting group.
Table 1: Physicochemical Properties of Z-Ala-Phe-OH
| Property | Value | Significance for HPLC Purification |
| Molecular Formula | C₂₀H₂₂N₂O₅ | Influences molecular weight and potential interactions with the stationary phase. |
| Molecular Weight | 370.40 g/mol | Affects diffusion rates and interactions within the column. |
| Structure | Z-(L)-Ala-(L)-Phe-OH | The presence of the aromatic Z-group and phenylalanine side chain contributes significantly to its hydrophobicity, dictating its retention on a reversed-phase column. The free carboxylic acid provides a site for ionization, which can be controlled by mobile phase pH. |
| Solubility | Soluble in organic solvents like DMSO and DMF, and aqueous buffers at appropriate pH.[8] | Crucial for sample preparation to ensure complete dissolution and prevent precipitation on the column.[9] |
| Chirality | Contains two chiral centers (L-Alanine and L-Phenylalanine). | While this protocol focuses on purification from synthetic impurities, chiral purity may require specialized chiral stationary phases if diastereomeric or enantiomeric impurities are present.[10][11][12][13] |
The Principle of Reversed-Phase HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobic character. The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile.
Peptides are introduced into the system in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase.[9] A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity. More hydrophobic peptides interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute.
Ion-pairing reagents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase.[4][5][6] TFA serves two primary purposes: it acidifies the mobile phase to suppress the ionization of free carboxyl groups and protonate free amino groups, and it forms ion pairs with charged residues, which can improve peak shape and resolution.[7]
Experimental Protocol: Purification of Z-Ala-Phe-OH
This protocol is designed for the purification of crude Z-Ala-Phe-OH synthesized via standard solid-phase or solution-phase peptide synthesis.
Materials and Instrumentation
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.
-
Column: A C18 reversed-phase column with a wide pore size (e.g., 300 Å) is recommended for peptides.[7] Column dimensions will depend on the scale of purification (e.g., 10 x 250 mm for semi-preparative).
-
Solvents: HPLC-grade water, HPLC-grade acetonitrile (ACN), and trifluoroacetic acid (TFA).
-
Sample: Crude Z-Ala-Phe-OH.
-
Miscellaneous: Syringe filters (0.22 µm), vials, and appropriate glassware.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.[14]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.[14]
-
Degassing: It is crucial to degas both mobile phases before use to prevent bubble formation in the HPLC system.
Sample Preparation
-
Dissolve the crude Z-Ala-Phe-OH in a minimal amount of a suitable solvent. A small amount of DMSO or DMF can be used to aid dissolution, followed by dilution with Mobile Phase A.[9] A typical starting concentration is 10 mg/mL.[14]
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.[14]
HPLC Method Parameters
The following parameters serve as a starting point and may require optimization.
Table 2: Recommended HPLC Parameters for Z-Ala-Phe-OH Purification
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 300 Å, 10 x 250 mm | C18 provides good retention for hydrophobic peptides. Wide pores are suitable for larger molecules. |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID column. Adjust based on column dimensions and system pressure. |
| Detection Wavelength | 214 nm and 254 nm | 214 nm for the peptide bond and 254 nm for the aromatic Z-group and phenylalanine.[15] |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity.[16] |
| Injection Volume | 100-500 µL | Dependent on sample concentration and column capacity.[15] |
| Gradient Elution | 20-70% B over 30 minutes | A shallow gradient is generally recommended for good resolution of peptides.[17] |
Gradient Profile:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 30 | 70 |
| 31 | 95 |
| 35 | 95 |
| 36 | 20 |
| 40 | 20 |
Purification Workflow
Caption: Workflow for the HPLC purification of Z-Ala-Phe-OH.
Post-Purification Analysis and Processing
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity level.
-
Solvent Removal: Remove the acetonitrile and water by lyophilization (freeze-drying) to obtain the purified Z-Ala-Phe-OH as a fluffy white solid.
Method Development and Optimization
The initial method may not provide optimal separation. The following parameters can be adjusted to improve the purification.
Caption: Decision-making process for HPLC method optimization.
-
Gradient Slope: A shallower gradient (e.g., increasing the organic phase by 0.5-1% per minute) generally leads to better resolution between closely eluting peaks.[7][17]
-
Stationary Phase: If resolution is poor on a C18 column, a different stationary phase, such as C8 or phenyl-hexyl, may provide alternative selectivity.[17]
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of the peptide and can significantly alter retention times and selectivity.[17] While TFA is standard, other ion-pairing reagents or buffers can be explored.
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and improved resolution.[16] However, excessive temperatures can degrade the stationary phase or the peptide.
Troubleshooting Common HPLC Issues
Table 3: Common Problems and Solutions in Peptide HPLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | - Column overloading- Secondary interactions with the stationary phase- Inappropriate mobile phase pH | - Reduce sample injection volume or concentration.[16]- Ensure TFA concentration is adequate (0.1%).- Increase column temperature.[16] |
| Split Peaks | - Clogged column frit- Column void- Sample solvent incompatible with mobile phase | - Reverse flush the column.- Replace the column.- Dissolve the sample in the initial mobile phase.[18] |
| Inconsistent Retention Times | - Leaks in the system- Inconsistent mobile phase composition- Fluctuation in column temperature | - Check for leaks at all fittings.- Ensure mobile phases are well-mixed and degassed.- Use a column oven for temperature control.[18] |
Conclusion
The protocol and guidelines presented in this application note provide a robust starting point for the high-resolution purification of Z-Ala-Phe-OH using RP-HPLC. By understanding the principles of peptide separation and systematically optimizing the method parameters, researchers can achieve the high levels of purity required for demanding applications in peptide synthesis and drug discovery. The self-validating nature of this protocol, which includes in-process purity checks, ensures a reliable and reproducible purification outcome.
References
-
Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of naturally occurring peptides by reversed-phase HPLC. Retrieved from [Link]
-
Schepartz Lab. (2016). HPLC Purification of Peptides. Protocols.io. Retrieved from [Link]
-
Interchim. (n.d.). Peptides purification development in Reverse Phase. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in Molecular Biology, 194, 3-45. Retrieved from [Link]
-
Bio-Vera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Verardo, G., Grizzo, S., & Braidot, A. (2013). α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide. Journal of Peptide Science, 19(5), 316-323. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Z-Gly-Phe-Ala-OH. PubChem Compound Database. Retrieved from [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2015). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Retrieved from [Link]
-
Otaka, A., et al. (2019). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 10(1), 543. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]
-
JoVE. (2022). HPLC Purification to Produce Amyloid Beta Peptides. YouTube. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 113(5), 3746-3805. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
LCGC International. (2023). Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. Retrieved from [Link]
-
Selvarani, K., et al. (2016). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. International Journal of ChemTech Research, 9(1), 113-120. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. orientjchem.org [orientjchem.org]
- 3. chemimpex.com [chemimpex.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. protocols.io [protocols.io]
- 16. biovera.com.au [biovera.com.au]
- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 18. HPLC故障排除指南 [sigmaaldrich.com]
High-Resolution LC-MS/MS Characterization and Enzymatic Kinetics of Z-Ala-Phe-OH
Application Note: AN-MS-ZAP-01
Abstract
This application note details the structural characterization and quantification of Z-Ala-Phe-OH (N-benzyloxycarbonyl-L-alanyl-L-phenylalanine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While traditionally monitored via UV spectroscopy (254 nm), mass spectrometry offers superior specificity, particularly for complex biological matrices or low-turnover enzymatic assays involving Carboxypeptidase A (CPA) . This guide provides optimized protocols for ionization, fragmentation analysis, and kinetic monitoring, ensuring high data integrity for drug development workflows.
Chemical Context & MS Theory
Structural Overview
Z-Ala-Phe-OH is a protected dipeptide widely used as a substrate to characterize the activity of zinc-dependent exopeptidases, specifically Carboxypeptidase A.
-
Formula:
-
Monoisotopic Mass: 370.1529 Da
-
Key Moieties:
-
Z-Group (Cbz): Benzyloxycarbonyl protecting group (Lipophilic, UV-active).
-
Phenylalanine (Phe): C-terminal residue (Cleavage site for CPA).
-
Alanine (Ala): Internal spacer.
-
Ionization & Fragmentation Mechanics
The molecule contains both a hydrophobic N-terminus (Z-group) and an ionizable C-terminal carboxylic acid.
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is recommended for structural elucidation due to the generation of informative
and ions. Negative mode (ESI-) is highly sensitive for the parent ion due to the free carboxylic acid but yields fewer structural fragments. -
Fragmentation Pathways (CID):
-
Benzyl Cleavage: The Z-group is labile, often yielding a tropylium ion (
91.05), a dominant feature in the spectrum. -
Peptide Bond Hydrolysis: Collision Induced Dissociation (CID) cleaves the amide bond between Ala and Phe, generating characteristic
(Phe) and (Z-Ala) ions. -
Decarboxylation: Loss of
from the carbamate linkage is a secondary pathway.
-
Experimental Protocols
Protocol A: Sample Preparation
Handling hydrophobic peptides requires specific solvent considerations to prevent adsorption to plasticware.
Reagents:
-
Stock Solvent: Dimethyl Sulfoxide (DMSO) or 50:50 Acetonitrile:Water.
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 (Standard CPA buffer).
-
Quenching Solution: 5% Formic Acid (FA) in Acetonitrile (ACN).
Steps:
-
Stock Preparation: Dissolve 10 mg Z-Ala-Phe-OH in 1 mL DMSO to create a ~27 mM stock. Vortex for 30 seconds.
-
Working Standard: Dilute stock to 10 µM in 10% ACN/Water (0.1% FA) for system suitability testing.
-
Enzymatic Reaction Mix:
-
Substrate: 1 mM Z-Ala-Phe-OH.
-
Enzyme: Carboxypeptidase A (0.5 – 5 Units/mL).
-
Incubate at 25°C.
-
-
Quenching: At designated time points (0, 5, 10, 30, 60 min), transfer 50 µL reaction mixture into 200 µL Quenching Solution.
-
Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins. Inject supernatant.
Protocol B: LC-MS/MS Acquisition
Optimized for Agilent 6400 Series / Thermo Q-Exactive or equivalent Triple Quad/Q-TOF.
Chromatography (LC) Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
| Time (min) | % B | Event |
| 0.00 | 5 | Equilibration |
| 0.50 | 5 | Sample Loading |
| 4.00 | 95 | Gradient Elution |
| 5.00 | 95 | Wash |
| 5.10 | 5 | Re-equilibration |
| 7.00 | 5 | End |
Mass Spectrometry (MS) Source Parameters:
-
Source: ESI Positive (
).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Capillary Voltage: 3500 V.
-
Gas Temperature: 350°C.
-
Nebulizer: 35 psi.
MRM Transitions (Quantification):
-
Precursor: 371.2 (
) -
Quantifier Product: 166.1 (Phe immonium/y-ion) – Specific to substrate cleavage.
-
Qualifier Product: 91.1 (Tropylium) – Confirms Z-group presence.
-
Product (Enzymatic): Monitor appearance of Phenylalanine (
166.1 120.1).
Data Analysis & Interpretation
Fragmentation Pathway Visualization
The following diagram illustrates the theoretical fragmentation of Z-Ala-Phe-OH under CID conditions.
Figure 1: ESI+ Fragmentation pathway of Z-Ala-Phe-OH. The cleavage of the amide bond yields the y1 ion (Phe) and the b1 ion (Z-Ala), while the Z-group degradation yields the tropylium ion.
Enzymatic Assay Workflow
This workflow describes the kinetic monitoring of Carboxypeptidase A activity.
Figure 2: Workflow for the LC-MS based kinetic assay of Z-Ala-Phe-OH hydrolysis.
Troubleshooting & Best Practices
Adduct Formation
In ESI+, Z-protected peptides often form sodium adducts (
-
Solution: Ensure high-quality LC-MS grade water. If Na+ adducts persist, add 0.1% Formic Acid or 5 mM Ammonium Formate to the mobile phase to drive protonation over sodiation.
Carryover
The hydrophobic Z-group and Phenylalanine side chain can cause the peptide to stick to the C18 column or injector needle.
-
Solution: Implement a needle wash with high organic content (e.g., 50:50 MeOH:Isopropanol) and ensure the LC gradient includes a high %B wash step (95% ACN) for at least 1 minute.
Linearity Validation
For accurate enzymatic
-
Prepare a calibration curve of Z-Ala-Phe-OH (0.1 µM to 100 µM).
-
Prepare a calibration curve of Phenylalanine (product) (0.1 µM to 100 µM).
-
Ensure
for both.
References
-
European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
National Institutes of Health (PMC). (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
Application and Protocol for Kinetic Studies of Carboxypeptidase A using Z-Ala-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
A Guide to Understanding and Quantifying Protease Activity
The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug discovery. This document provides a detailed guide for researchers on the use of the synthetic dipeptide N-benzyloxycarbonyl-L-alanyl-L-phenylalanine (Z-Ala-Phe-OH) in kinetic assays, with a primary focus on its application as a substrate for Carboxypeptidase A (CPA).
Carboxypeptidase A is a zinc-containing metalloprotease that plays a crucial role in digestion by catalyzing the hydrolysis of C-terminal amino acids from peptides and proteins, showing a preference for residues with aromatic or bulky aliphatic side chains.[1][2] The use of well-defined synthetic substrates like Z-Ala-Phe-OH allows for precise and reproducible measurements of CPA activity, making it an invaluable tool for enzyme characterization and the screening of potential inhibitors.
This guide will delve into the principles of the assay, provide a detailed experimental protocol, and discuss the application of this methodology in the context of drug development and inhibitor screening.
Principle of the Assay: Unveiling a Catalytic Event
The kinetic assay of Carboxypeptidase A using Z-Ala-Phe-OH is predicated on the enzymatic cleavage of the peptide bond between the alanine and phenylalanine residues. This hydrolysis reaction yields two products: N-benzyloxycarbonyl-L-alanine (Z-Ala) and L-phenylalanine (Phe).
The progress of this reaction can be monitored using spectrophotometry. While a direct, continuous spectrophotometric assay monitoring the increase in absorbance at 254 nm has been well-established for the similar substrate hippuryl-L-phenylalanine, the principle relies on the change in the electronic environment of the peptide bond upon cleavage.[3] A similar change is expected upon hydrolysis of Z-Ala-Phe-OH. The aromatic phenylalanine residue's UV absorbance is sensitive to its local environment, and its liberation from the peptide backbone can lead to a detectable change in the UV spectrum.[4]
Alternatively, the release of phenylalanine can be quantified through post-reaction derivatization or chromatographic methods, offering a discontinuous but highly sensitive approach. For instance, the liberated phenylalanine can be detected fluorimetrically after reaction with an appropriate reagent. For the purpose of this guide, we will focus on a continuous spectrophotometric method, valued for its simplicity and real-time monitoring capabilities.
Designing a Robust Kinetic Experiment: The Pillars of a Self-Validating System
A successful enzyme kinetics experiment is one that is both reproducible and provides unambiguous data. This requires careful consideration of several critical parameters to ensure the integrity of the results.
The Importance of Controls
-
No-Enzyme Control: This control, containing all reaction components except the enzyme, is essential to account for any non-enzymatic hydrolysis of the substrate.
-
No-Substrate Control: This control, containing the enzyme and buffer but no substrate, establishes the baseline absorbance of the enzyme solution.
-
Positive Control: If available, a known inhibitor of Carboxypeptidase A can be used to validate the assay's ability to detect inhibition.
Optimizing Reaction Conditions
-
pH: Carboxypeptidase A typically exhibits optimal activity in the neutral to slightly alkaline pH range (pH 7.0-8.0). The precise pH optimum can be enzyme source-dependent and should be determined experimentally.
-
Temperature: Enzyme activity is highly dependent on temperature. Assays are typically performed at a constant, controlled temperature, often 25°C or 37°C.
-
Buffer System: A non-chelating buffer is crucial to avoid interference with the active site zinc ion of Carboxypeptidase A. Tris-HCl is a commonly used buffer system.
-
Enzyme Concentration: The concentration of the enzyme should be chosen to ensure a linear reaction rate over a reasonable time course. This is typically in the nanomolar range.
-
Substrate Concentration: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the substrate concentration should be varied over a range that brackets the expected Km value.
Visualizing the Workflow: A Step-by-Step Overview
Caption: Workflow for a typical enzyme kinetics experiment.
Detailed Protocol for Kinetic Analysis of Carboxypeptidase A with Z-Ala-Phe-OH
This protocol is adapted from established methods for similar substrates and provides a framework for determining the kinetic parameters of Carboxypeptidase A.[3]
Materials and Reagents
-
Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268)
-
Z-Ala-Phe-OH (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl) for pH adjustment
-
High-purity water
-
UV-transparent cuvettes (1 cm path length)
-
UV-Vis spectrophotometer with temperature control
Solution Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl. Adjust the pH to 7.5 at the desired assay temperature (e.g., 25°C) using HCl.
-
Substrate Stock Solution: Prepare a concentrated stock solution of Z-Ala-Phe-OH (e.g., 10 mM) in an appropriate solvent (e.g., ethanol or DMSO). The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of Carboxypeptidase A in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). The exact concentration should be determined by measuring its absorbance at 278 nm.
-
Working Enzyme Solution: On the day of the experiment, dilute the enzyme stock solution in cold assay buffer to a working concentration that will yield a linear change in absorbance over a few minutes. The optimal concentration needs to be determined empirically.
Assay Procedure
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 254 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).
-
Reaction Mixture Preparation: In a UV-transparent cuvette, prepare the reaction mixture by adding the assay buffer and the desired volume of the substrate stock solution to achieve the final substrate concentration. Mix well by gentle inversion.
-
Baseline Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance for 1-2 minutes to ensure stability.
-
Reaction Initiation: To initiate the reaction, add a small volume of the working enzyme solution to the cuvette, mix quickly but gently, and immediately start recording the absorbance at 254 nm for a period of 3-5 minutes.
-
Data Collection: Record the absorbance data at regular intervals (e.g., every 15 seconds).
-
Repeat for Different Substrate Concentrations: Repeat steps 2-5 for a range of substrate concentrations (e.g., 0.1x to 10x the expected Km).
Data Analysis: From Raw Data to Kinetic Insights
The primary data obtained from the experiment is a time course of absorbance change. The initial reaction velocity (v₀) for each substrate concentration is determined from the linear portion of the absorbance versus time plot.
The change in absorbance per minute (ΔA/min) is then converted to the reaction velocity in terms of molar concentration of product formed per minute using the Beer-Lambert law:
v₀ (M/min) = (ΔA/min) / (ε * l)
where:
-
ε is the molar extinction coefficient of the product (or the change in molar extinction coefficient between product and substrate) at the measurement wavelength.
-
l is the path length of the cuvette (typically 1 cm).
Note: The exact change in molar extinction coefficient for the hydrolysis of Z-Ala-Phe-OH at 254 nm should be determined experimentally.
The calculated initial velocities are then plotted against the corresponding substrate concentrations. The resulting data can be fitted to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity).
V = (Vmax * [S]) / (Km + [S])
Representative Data Table
| [Z-Ala-Phe-OH] (mM) | Initial Velocity (µM/min) |
| 0.1 | 1.8 |
| 0.2 | 3.3 |
| 0.5 | 6.7 |
| 1.0 | 10.0 |
| 2.0 | 14.3 |
| 5.0 | 18.2 |
This is example data and should not be considered as actual experimental results.
Application in Drug Development: Screening for Carboxypeptidase A Inhibitors
The kinetic assay described above is a powerful tool for identifying and characterizing inhibitors of Carboxypeptidase A, a target of interest in various therapeutic areas. The assay can be adapted for high-throughput screening (HTS) to rapidly assess large compound libraries.
Protocol for Inhibitor Screening
-
Assay Setup: The assay is performed as described above, with the inclusion of a pre-incubation step.
-
Pre-incubation: The enzyme is pre-incubated with the potential inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature to allow for binding to occur.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (Z-Ala-Phe-OH).
-
Data Analysis: The initial reaction velocity in the presence of the inhibitor is compared to the velocity of an uninhibited control. The percentage of inhibition is calculated as follows:
% Inhibition = [1 - (Velocity with Inhibitor / Velocity without Inhibitor)] * 100
Compounds that show significant inhibition can be further characterized to determine their mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and their inhibition constant (Ki).
Visualizing the Enzymatic Reaction
Caption: Schematic of the enzymatic reaction of Carboxypeptidase A.
Conclusion
The use of Z-Ala-Phe-OH as a substrate for Carboxypeptidase A provides a robust and versatile platform for kinetic analysis and inhibitor screening. By understanding the principles behind the assay and carefully controlling experimental variables, researchers can obtain high-quality, reproducible data to advance their understanding of enzyme function and accelerate the drug discovery process. The protocols and guidelines presented here offer a comprehensive starting point for scientists and professionals in the field.
References
- Roth, M. (1971). Fluorimetric Assay of Tryptophan and Phenylalanine. Methods in Enzymology, 17, 785-789.
- Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes. Biochemistry, 9(22), 4352–4359.
-
Wikipedia contributors. (2023, December 2). Carboxypeptidase A. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]
- Kim, D. H., & Kim, K. B. (1995). Design, synthesis, and evaluation of a new class of potent inhibitors of carboxypeptidase A. Bioorganic & Medicinal Chemistry Letters, 5(22), 2631-2636.
- Mock, W. L., & Yao, J. (1996). A continuous spectrophotometric assay for carboxypeptidase A. Analytical Biochemistry, 239(1), 18-21.
- Rees, D. C., & Lipscomb, W. N. (1981). The Structure of Carboxypeptidase A. Proceedings of the National Academy of Sciences, 78(9), 5455-5459.
- Auld, D. S., & Vallee, B. L. (1971). Carboxypeptidase A. A zinc metalloenzyme. Advances in Chemistry, 100, 238-267.
- Auld, D. S., & Holmquist, B. (1974). Carboxypeptidase A. Differences in the interaction of peptides and esters with the active site zinc ion. Biochemistry, 13(21), 4355–4361.
- Chung, S. J., & Kim, D. H. (2001). N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. Bioorganic & Medicinal Chemistry, 9(1), 185-189.
- Larsen, K. S., & Auld, D. S. (1991). Carboxypeptidase A: mechanism of zinc inhibition. Biochemistry, 30(10), 2613–2618.
- Davies, R. C., Riordan, J. F., Auld, D. S., & Vallee, B. L. (1968). Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases. Biochemistry, 7(3), 1090–1099.
- Zhang, H., & Imperiali, B. (2014). Catalysis of Carboxypeptidase A: Promoted-water vs Nucleophilic Pathways. The Journal of biological chemistry, 289(46), 32130–32140.
-
G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Retrieved from [Link]
- Mach, H., Thomson, J. A., Middaugh, C. R., & Lewis, R. V. (1991). Examination of phenylalanine microenvironments in proteins by second-derivative absorption spectroscopy. Archives of Biochemistry and Biophysics, 287(1), 33–40.
- Lipscomb, W. N. (1983). Structure and mechanism of carboxypeptidase A. Annual Review of Biochemistry, 52, 17-34.
- Lucas, L. H., Ersoy, B. A., Kueltzo, L. A., Joshi, S. B., Brandau, D. T., Thyagarajapuram, N., ... & Middaugh, C. R. (2006). Probing protein structure and dynamics by second-derivative ultraviolet absorption analysis of cation–π interactions. Protein Science, 15(9), 2228-2235.
- Goto, M., Kawabata, N., & Kondo, K. (1993). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Journal of Chemical Engineering of Japan, 26(6), 724-728.
- Gray, R. D., & Saneii, H. H. (1989). Acid-sensitive latent inhibitors for proteolytic enzymes: synthesis and characterization. Journal of the American Chemical Society, 111(26), 9218-9223.
- Mach, H., & Middaugh, C. R. (1994). Examination of phenylalanine microenvironments in proteins by second-derivative absorption spectroscopy. Methods in Enzymology, 232, 341-350.
Sources
- 1. Catalysis of Carboxypeptidase A: Promoted-water vs Nucleophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of alpha,alpha-disubstituted-3-mercaptopropanoic acids as inhibitors for carboxypeptidase A and implications with respect to enzyme inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of pancreatic carboxypeptidase A in human blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. XAFS studies of carboxypeptidase A: detection of a structural alteration in the zinc coordination sphere coupled to the catalytically important alkaline pKa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Z-Ala-Phe-OH in Biomedical Research: A Guide for Scientists and Drug Development Professionals
Part 1: Core Concept and Scientific Abstract
Z-Ala-Phe-OH (N-Benzyloxycarbonyl-L-alanyl-L-phenylalanine) is a protected dipeptide frequently encountered in catalogs for chemical synthesis and peptide chemistry. For researchers in cell biology and drug development, a critical distinction must be made at the outset: Z-Ala-Phe-OH is not a direct-acting biological modulator or protease inhibitor for use in cell culture media. Instead, its primary and extensive application is as a high-quality synthetic intermediate or building block for the construction of more complex, biologically active peptides and peptidomimetics.[1]
The structure of Z-Ala-Phe-OH, specifically its C-terminal carboxylic acid (-OH), lacks the necessary reactive group to inhibit endogenous cellular enzymes like proteases. Its value lies in the stable, well-defined dipeptide core (Ala-Phe) and the N-terminal Benzyloxycarbonyl (Z) protecting group. This "Z-group" prevents unwanted side reactions during peptide synthesis and, in the final synthesized molecules, can enhance cell permeability—a crucial feature for active drug compounds.
This guide will elucidate the true application of Z-Ala-Phe-OH. It will explain the chemical principles that differentiate it from active protease inhibitors, provide a conceptual framework for its use in the synthesis of such inhibitors, and detail the subsequent protocols for validating these newly created compounds in a cell culture environment.
Part 2: The Chemistry of Activity: Precursor vs. Inhibitor
The efficacy of a peptide-based protease inhibitor hinges on two components: a recognition motif that mimics the protease's natural substrate and a reactive electrophilic group, or "warhead," that covalently or semi-covalently binds to the enzyme's active site. Z-Ala-Phe-OH provides the recognition motif, but it is the chemical modification of its C-terminus that transforms it from an inert building block into a potent inhibitor.
Structural Comparison: The Critical Role of the "Warhead"
The diagram below illustrates the fundamental difference between the Z-Ala-Phe-OH precursor and a functional, irreversible cysteine protease inhibitor derived from it, Z-Ala-Phe-FMK (fluoromethylketone).
Caption: Drug discovery workflow using Z-Ala-Phe-OH as a precursor.
Protocol: In Vitro Validation of a Newly Synthesized Z-Ala-Phe-Warhead Inhibitor
This protocol assumes that a researcher has successfully synthesized a novel inhibitor (e.g., Z-Ala-Phe-FMK) and aims to validate its efficacy in a relevant cell culture model where the target protease is active.
Objective: To determine the cellular efficacy of a synthesized protease inhibitor by assessing its ability to block a specific proteolytic event and elicit a desired phenotypic outcome.
Materials:
-
Synthesized inhibitor (e.g., Z-Ala-Phe-FMK), purified
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cell line (e.g., a line known to express the target protease)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer, antibodies for Western blot, apoptosis assay kit)
Protocol Steps:
1. Preparation of Stock Solution (Self-Validating System):
-
Rationale: A high-concentration, stable stock solution is essential for accurate and repeatable dilutions. DMSO is typically the solvent of choice for hydrophobic peptide-based inhibitors.
-
Procedure:
-
Dissolve the synthesized inhibitor in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle vortexing or sonication may be required. Ensure the compound is fully dissolved.
-
Validation: Visually inspect the solution for any precipitation. A clear solution indicates complete solubility.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C for long-term stability. A working stock can be kept at -20°C for 1 month. [2] 2. Determination of Optimal Working Concentration (Dose-Response):
-
-
Rationale: Every inhibitor and cell line combination will have a different optimal concentration. A dose-response experiment is critical to identify the concentration that provides maximal target inhibition with minimal off-target cytotoxicity.
-
Procedure:
-
Seed cells in a multi-well plate (e.g., 96-well) at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of the inhibitor stock solution in complete cell culture medium. A common starting range is from 100 µM down to 10 nM. Crucially, prepare a "vehicle control" containing the same final concentration of DMSO as the highest inhibitor dose.
-
Replace the medium in the wells with the medium containing the different inhibitor concentrations or the vehicle control.
-
Incubate for a period relevant to the biological process being studied (e.g., 24-48 hours).
-
Assess cell viability using an appropriate method (e.g., MTT, PrestoBlue™, or CellTiter-Glo® assay).
-
Analysis: Plot cell viability against inhibitor concentration to determine the IC₅₀ (concentration at which 50% of viability is lost). The optimal working concentration for subsequent experiments should be well below the cytotoxic threshold.
-
3. Cell Treatment for Mechanistic Assays:
-
Rationale: This step applies the optimized inhibitor concentration to probe its effect on a specific cellular pathway.
-
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for protein extraction).
-
Grow cells to the desired confluency (typically 70-80%).
-
Treat the cells with the pre-determined optimal concentration of the inhibitor. Always include a parallel vehicle (DMSO) control.
-
If studying the inhibition of a specific event (e.g., apoptosis), co-time the addition of the inhibitor with the inducing agent.
-
Incubate for the desired duration.
-
4. Downstream Analysis to Confirm Target Inhibition:
-
Rationale: Direct evidence of target engagement is required to validate the inhibitor's mechanism of action.
-
Procedure Example (Western Blot):
-
Harvest cells by washing with cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with a broad-spectrum protease inhibitor cocktail (to protect other proteins during lysis). 2. Quantify total protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to a known substrate of the target protease. An effective inhibitor will prevent the cleavage of this substrate. Therefore, in inhibitor-treated samples, you would expect to see an accumulation of the full-length protein and a reduction of its cleavage product compared to the vehicle control.
-
Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Validation: The clear difference in the substrate cleavage pattern between the vehicle and treated samples validates the inhibitor's in-cell activity.
-
Part 4: Concluding Remarks
Z-Ala-Phe-OH is a valuable chemical tool, but its power is realized through synthesis, not direct application. For researchers and drug developers, understanding its role as a precursor is fundamental. By leveraging the stable dipeptide scaffold of Z-Ala-Phe-OH and coupling it with reactive warhead chemistry, novel and potent protease inhibitors can be designed and created. The subsequent validation of these synthesized compounds in carefully controlled cell culture experiments, as outlined in this guide, forms a critical part of the discovery pipeline for new therapeutic agents.
References
- Chem-Impex. Z-Ala-Phe-OH. [URL: https://www.chemimpex.com/products/z-ala-phe-oh]
- Sigma-Aldrich. Protease Inhibitor Cocktail for Bacterial Cell Extracts. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/p8465]
- PubChem. Mdl-28170. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/72430]
- Chem-Impex. Z-Phe-Ala-OH. [URL: https://www.chemimpex.com/products/z-phe-ala-oh]
- Echelon Biosciences. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor). [URL: https://www.echelon-inc.
- MedChemExpress. Z-Phe-OH. [URL: https://www.medchemexpress.com/z-phe-oh.html]
- Costanzo, M. J., et al. (2018). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 23(9), 2137. [URL: https://www.mdpi.com/1420-3049/23/9/2137]
- BenchChem. Z-Phe-Ala-Diazomethylketone: A Comparative Guide to a Unique Cathepsin Inhibitor. [URL: https://www.benchchem.
- BOC Sciences. Z-Phe-Trp-OH. [URL: https://www.bocsci.com/product/z-phe-trp-oh-cas-16856-28-3-401149.html]
- Aapptec Peptides. Z-Phe-OH [1161-13-3]. [URL: https://www.aapptec.com/Z-Phe-OH-1161-13-3-AZF101]
- Sigma-Aldrich. Z-Phe-OH 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/359807]
- Cell Signaling Technology. Protease Inhibitor Cocktail (100X) #5871. [URL: https://www.cellsignal.com/products/buffers-dyes/protease-inhibitor-cocktail-100x/5871]
- Lin, S., et al. (2024). DNA encoded peptide library for SARS-CoV-2 3CL protease covalent inhibitor discovery and profiling. Chemical Science. [URL: https://med.stanford.edu/content/dam/sm/chugh/documents/news/2024/DNA%20encoded%20peptide%20library%20for%20SARS-CoV-2%203CL%20protease%20covalent%20inhibitor%20discovery%20and%20profiling.pdf]
- Crawford, E. D., & Wells, J. A. (2011). Caspase substrates and inhibitors. Cold Spring Harbor perspectives in biology, 3(7), a008680. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3119934/]
- Ghosh, A. K., et al. (2011). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of medicinal chemistry, 54(21), 7575–7586. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3206148/]
- Ge, M., et al. (2016). Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors. ACS medicinal chemistry letters, 7(8), 752–757. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4983756/]
- APExBIO. Protease Inhibitor Cocktail (EDTA-Free, 200X in DMSO). [URL: https://www.apexbt.com/protease-inhibitor-cocktail-edta-free-200x-in-dmso.html]
- Promega Corporation. Caspase Inhibitor Z-VAD-FMK. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-inhibitor-z-vad-fmk/]
- Laskar, D. (2013). New directions for protease inhibitors directed drug discovery. Journal of medicinal chemistry, 2(1), 1000e108. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4009228/]
- Hanzlik, R. P. Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry at The University of Kansas. [URL: https://medchem.ku.edu/design-and-synthesis-proteinase-inhibitors]
- Bus-Sørensen, C., et al. (2011). Specific inhibitors prevent proteolytic degradation of recombinant proteins expressed in High Five cells. Protein expression and purification, 78(1), 56–62. [URL: https://pubmed.ncbi.nlm.nih.gov/21440075/]
- Santa Cruz Biotechnology. caspase-13 Inhibitors. [URL: https://www.scbt.com/browse/caspase-13-inhibitors/_/N-1w3188w]
- Yoon, S., et al. (2022). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. The Journal of biological chemistry, 298(3), 101683. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8918973/]
- Joshi, D., et al. (2021). An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. Organic & Biomolecular Chemistry, 19(23), 5149-5154. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00762a]
- Yoon, S., et al. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Biochemistry, 61(4), 263-273. [URL: https://pubs.acs.org/doi/10.1021/acs.biochem.1c00680]
- R&D Systems. Caspase-6 Inhibitor Z-VEID-FMK. [URL: https://www.rndsystems.com/products/caspase-6-inhibitor-z-veid-fmk_fmk006]
- Ren, Y., et al. (2002). Selective, reversible caspase-3 inhibitor is neuroprotective and reveals distinct pathways of cell death after neonatal hypoxic-ischemic brain injury. Annals of neurology, 52(3), 323–331. [URL: https://pubmed.ncbi.nlm.nih.gov/12205645/]
- Ghosh, A. K., & Brindisi, M. (2015). Syntheses of FDA Approved HIV Protease Inhibitors. Chemical reviews, 115(16), 8455–8498. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4778849/]
- Ghosh, A. K., et al. (2020). Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors Containing New Tricyclic Ring P2-Ligands: Design, Synthesis, Biological, and X-ray Structural Studies. Journal of Medicinal Chemistry, 63(9), 4867-4879. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00271]
- Yoon, S., et al. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. eScholarship, University of California. [URL: https://escholarship.org/uc/item/6t31j67x]
Sources
The Strategic Integration of Z-Ala-Phe-OH in the Synthesis of Advanced Peptide Therapeutics: A Guide for Drug Development Professionals
In the landscape of peptide-based drug development, the dipeptide derivative N-Benzyloxycarbonyl-L-alanyl-L-phenylalanine (Z-Ala-Phe-OH) emerges as a cornerstone building block for the construction of complex and potent therapeutic agents. Its unique structural attributes, combining the conformational influence of alanine and the aromatic properties of phenylalanine under the strategic protection of the benzyloxycarbonyl (Z) group, offer chemists a versatile tool for crafting peptides with enhanced stability and bioactivity. This guide provides an in-depth exploration of the applications of Z-Ala-Phe-OH, complete with detailed protocols and expert insights to empower researchers in their quest for novel peptide-based drugs. The applications of this dipeptide derivative are particularly noteworthy in the fields of oncology and metabolic disorders, where it contributes to the development of targeted peptide therapeutics.[1]
The Chemical Rationale: Why Z-Ala-Phe-OH is a Superior Building Block
The utility of Z-Ala-Phe-OH in peptide synthesis is fundamentally linked to the properties of its constituent amino acids and the crucial role of the N-terminal Z-protecting group. Alanine, a small and conformationally flexible amino acid, can be strategically incorporated to modulate the secondary structure of a peptide. Phenylalanine, with its bulky aromatic side chain, is pivotal for establishing key hydrophobic and π-π stacking interactions with biological targets, often dictating binding affinity and specificity.
The benzyloxycarbonyl (Z) group is a classic and reliable protecting group in peptide chemistry. Its key advantages include:
-
Stability: The Z-group is stable to a wide range of reaction conditions used in peptide synthesis, preventing unwanted side reactions at the N-terminus.
-
Selective Cleavage: It can be selectively removed under specific conditions, most commonly through catalytic hydrogenation, which does not affect most other protecting groups used for amino acid side chains. This orthogonality is fundamental to the stepwise construction of complex peptide sequences.
This strategic combination of a stable protecting group with a biologically relevant dipeptide sequence makes Z-Ala-Phe-OH a preferred choice for both solution-phase and solid-phase peptide synthesis methodologies.
Application Notes: Harnessing the Potential of the Ala-Phe Motif
The alanyl-phenylalanine (Ala-Phe) motif is a recurring structural element in a variety of bioactive peptides. Its presence can significantly influence the pharmacological properties of a peptide, contributing to its efficacy as a therapeutic agent.
Enzyme Inhibition
Peptides containing the Ala-Phe sequence have been identified as potent inhibitors of various enzymes. A notable example is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. Silanediol dipeptide mimics of Phe-Ala have demonstrated significant inhibitory activity against ACE, with IC50 values in the nanomolar range.[2] This highlights the potential of incorporating the Ala-Phe motif in the design of novel antihypertensive drugs.
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |
| Phe-Ala silanediol dipeptide mimic (diastereomer 1) | Angiotensin-Converting Enzyme (ACE) | 3.8 nM | [2] |
| Phe-Ala silanediol dipeptide mimic (diastereomer 2) | Angiotensin-Converting Enzyme (ACE) | 207 nM | [2] |
| Phe-Ala silanediol dipeptide mimic (diastereomer 3) | Angiotensin-Converting Enzyme (ACE) | 72 nM | [2] |
Receptor Binding and Modulation
The Ala-Phe sequence can also play a crucial role in the interaction of peptides with their cognate receptors. The specific arrangement of the alanine and phenylalanine residues can contribute to the required conformation for high-affinity binding and subsequent receptor activation or inhibition. For instance, the dipeptide H-Phe-Phe-NH2, a close analog, has been shown to have a high binding affinity (Ki = 1.5 nM) for the substance P 1-7 (SP(1-7)) binding site, demonstrating the potent contribution of the Phe-Phe motif to receptor interaction.[3] While not a direct Ala-Phe example, this underscores the importance of aromatic residues in high-affinity receptor binding.
Cytotoxic and Anthelmintic Activity
Natural and synthetic peptides incorporating the Phe-Ala-Phe motif have exhibited promising cytotoxic and anthelmintic properties. For example, the cyclic heptapeptide segetalin D, which contains a Boc-Ser-Phe-Ala-Phe-OMe sequence, has demonstrated significant cytotoxicity against Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC) cell lines, with CTC50 values of 7.54 µM and 13.56 µM, respectively.[4] This suggests the potential for developing novel anti-cancer and anti-parasitic agents based on this peptide scaffold.
| Peptide | Cell Line/Organism | Activity (CTC50) | Reference |
| Segetalin D (containing Phe-Ala-Phe) | Dalton's Lymphoma Ascites (DLA) | 7.54 µM | [4] |
| Segetalin D (containing Phe-Ala-Phe) | Ehrlich's Ascites Carcinoma (EAC) | 13.56 µM | [4] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the incorporation of Z-Ala-Phe-OH into peptide chains using both solution-phase and solid-phase techniques.
Protocol 1: Solution-Phase Peptide Coupling of Z-Ala-Phe-OH to an Amino Acid Ester
This protocol describes the coupling of Z-Ala-Phe-OH to the methyl ester of another amino acid (e.g., Leucine methyl ester, H-Leu-OMe) to form the tripeptide Z-Ala-Phe-Leu-OMe.
Materials:
-
Z-Ala-Phe-OH
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of H-Leu-OMe free base: a. Dissolve H-Leu-OMe·HCl (1.1 equivalents) in anhydrous DCM. b. Add DIPEA (1.2 equivalents) to the solution and stir for 20 minutes at room temperature. The resulting solution contains the free base and is used directly in the next step.
-
Peptide Coupling Reaction: a. In a separate flask, dissolve Z-Ala-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form. d. Add the previously prepared H-Leu-OMe solution to the reaction mixture. e. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: a. Filter the reaction mixture to remove the precipitated DCU. b. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tripeptide, Z-Ala-Phe-Leu-OMe.
Caption: Solution-phase synthesis of a tripeptide using Z-Ala-Phe-OH.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of Z-Ala-Phe-OH
This protocol outlines the steps for coupling Z-Ala-Phe-OH to a resin-bound amino acid (e.g., Valine attached to a Wang resin) to synthesize a tripeptide. This follows the widely used Fmoc/tBu strategy.[5]
Materials:
-
Fmoc-Val-Wang resin
-
Z-Ala-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% Piperidine in DMF (v/v)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[6]
Procedure:
-
Resin Swelling: a. Place the Fmoc-Val-Wang resin in a solid-phase synthesis vessel. b. Swell the resin in DMF for 30-60 minutes.
-
Fmoc-Deprotection: a. Drain the DMF. b. Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group. c. Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
-
Coupling of Z-Ala-Phe-OH: a. In a separate vial, pre-activate Z-Ala-Phe-OH (3 equivalents relative to resin loading) with HOBt (3 equivalents) and DIC (3 equivalents) in DMF for 15-20 minutes. b. Drain the DMF from the resin and add the pre-activated Z-Ala-Phe-OH solution. c. Agitate the mixture for 2-4 hours at room temperature. d. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.
-
Washing: a. Drain the coupling solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.
-
Cleavage and Deprotection: a. After the final washing step, dry the resin under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6] c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the peptide from the filtrate by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. f. Dry the peptide pellet under vacuum.
-
Purification: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Solid-phase peptide synthesis workflow incorporating Z-Ala-Phe-OH.
Protocol 3: Enzymatic Inhibition Assay - A General Guideline
This protocol provides a general framework for assessing the inhibitory activity of a synthesized peptide containing the Ala-Phe motif against a target enzyme (e.g., a protease or kinase).
Materials:
-
Synthesized peptide inhibitor
-
Target enzyme
-
Enzyme substrate (preferably a fluorogenic or chromogenic substrate)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Preparation of Reagents: a. Prepare a stock solution of the peptide inhibitor in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of the peptide inhibitor in assay buffer. c. Prepare a solution of the target enzyme in assay buffer to a final concentration that gives a linear reaction rate. d. Prepare a solution of the substrate in assay buffer. The optimal concentration is typically at or near the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Assay Setup: a. To the wells of the microplate, add the following in order: i. Assay buffer ii. Peptide inhibitor solution at various concentrations (including a no-inhibitor control). iii. Enzyme solution. b. Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
Initiation and Measurement: a. Initiate the enzymatic reaction by adding the substrate solution to all wells. b. Immediately place the plate in the microplate reader and measure the fluorescence or absorbance at regular intervals for a set period.
-
Data Analysis: a. Determine the initial reaction rates (slopes of the progress curves) for each inhibitor concentration. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a suitable dose-response curve to determine the IC50 value of the peptide inhibitor.
Caption: Workflow for an enzymatic inhibition assay.
Conclusion and Future Perspectives
Z-Ala-Phe-OH is a valuable and versatile building block in the arsenal of the peptide chemist. Its strategic use enables the synthesis of complex peptide therapeutics with tailored biological activities. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of the Ala-Phe motif in their drug discovery programs. As our understanding of peptide structure-activity relationships deepens, the rational incorporation of dipeptide units like Z-Ala-Phe-OH will continue to be a key strategy in the development of the next generation of highly specific and potent peptide-based medicines.
References
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(5), 545-554.
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Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents.... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (2024). Post-translational modification. In Wikipedia. Retrieved February 2, 2026, from [Link]
- Sani, M. A., & Separovic, F. (2016). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Molecules, 21(11), 1504.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- Sharma, A., & Kumar, V. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(19), 11817.
- Ogawa, T., et al. (1993). Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. Bioorganic & Medicinal Chemistry Letters, 3(4), 631-636.
- Dahiya, R., & Pathak, D. (2007). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Acta Pharmaceutica, 57(4), 421–431.
- Sieburth, S. M., et al. (2002). Silanediol inhibitors of angiotensin-converting enzyme. Synthesis and evaluation of four diastereomers of Phe[Si]Ala dipeptide analogues. Journal of Medicinal Chemistry, 45(15), 3249-3255.
-
IC50 values for dipeptides and tripeptides. Uptake of Pro-[¹⁴C]Ala (65.... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
- Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Recent Advances in the Development of Therapeutic Peptides. ACS Medicinal Chemistry Letters, 12(4), 549-552.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 2, 2026, from [Link]
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Dipeptide Syntheses via Activated α-Amino Esters. (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]
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peptide nmr. (n.d.). Retrieved February 2, 2026, from [Link]
- Al-Warhi, T., et al. (2020).
-
Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. (2021, June 11). National Institutes of Health. Retrieved February 2, 2026, from [Link]
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Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A. (n.d.). Frontiers. Retrieved February 2, 2026, from [Link]
-
NMR of peptides. (2025, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]
- de la Torre, B. G., & Albericio, F. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(3), 945-958.
-
Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Small molecule kinase inhibitors enhance aminolevulinic acid-mediated protoporphyrin IX fluorescence and PDT response in triple negative breast cancer cell lines. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]
-
Dipeptide Syntheses via Activated α-Amino Esters. (n.d.). Organic Syntheses Procedure. Retrieved February 2, 2026, from [Link]
-
GlobalRPH. (2025, December 19). Emerging and Approved Therapeutic Peptides: Mechanisms, Clinical Uses. Retrieved February 2, 2026, from [Link]
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Peptide ion fragmentation in mass spectrometry. (2011, January 14). Retrieved February 2, 2026, from [Link]
-
Fmoc Methodology: Cleavage from the Resin and Final Deprotection. (2025, August 7). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Protein Kinase Inhibitory Activity of Peptides (IC 50 , μM) a. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
- Moss, S. Z., et al. (2010). Discovery of dipeptides with high affinity to the specific binding site for substance P1-7. Journal of Medicinal Chemistry, 53(8), 3376-3382.
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
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Proposed Assignment of the Main Features in the Mass Spectrum of.... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
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Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020, December 17). YouTube. Retrieved February 2, 2026, from [Link]
-
Fundamentals pf Proteomics - Part 2 The properties of peptides. (2023, March 15). YouTube. Retrieved February 2, 2026, from [Link]
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Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved February 2, 2026, from [Link]
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C9orf72 ALS/FTD dipeptide repeat protein levels are reduced by small molecules that inhibit PKA. (2024, September 23). iris@unitn. Retrieved February 2, 2026, from [Link]
-
The Kinase Specificity of Protein Kinase Inhibitor Peptide. (n.d.). Frontiers. Retrieved February 2, 2026, from [Link]
- Perez, D. M., et al. (1996). Phenylalanine in the second membrane-spanning domain of alpha 1A-adrenergic receptor determines subtype selectivity of dihydropyridine antagonists. Biochemistry, 35(44), 14199-14205.
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Technical Support Center: Z-Ala-Phe-OH Peptide Synthesis
Welcome to the technical support center for Z-Ala-Phe-OH peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this dipeptide. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your target peptide with high purity and yield.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of Z-Ala-Phe-OH?
The synthesis of Z-Ala-Phe-OH, typically involving the coupling of N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) and L-phenylalanine (H-Phe-OH), is susceptible to two primary side reactions:
-
Racemization of the Phenylalanine residue: This is the most critical side reaction, leading to the formation of the diastereomer, Z-Ala-D-Phe-OH. Phenylalanine is known to be prone to racemization during peptide coupling.[1][2]
-
N-acylurea formation: When using carbodiimide-based coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), a common side reaction is the formation of a stable N-acylurea byproduct.[3][4] This byproduct consumes the activated Z-Ala-OH, leading to lower yields of the desired dipeptide.
Q2: Why is Phenylalanine prone to racemization during peptide synthesis?
Phenylalanine is susceptible to racemization primarily through the formation of an oxazolone (also known as an azlactone) intermediate.[1][5] This occurs when the carboxyl group of Z-Ala-OH is activated for coupling. The activated intermediate can cyclize to form a planar oxazolone. The α-proton of the Phenylalanine becomes acidic in this intermediate and can be abstracted by a base, leading to a loss of stereochemistry. Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of L- and D-phenylalanine residues in the final peptide.
Q3: What is the Z (benzyloxycarbonyl) protecting group and is it stable during the coupling reaction?
The Z-group, or benzyloxycarbonyl group, is a common amine protecting group in peptide synthesis.[6] It is generally stable under the neutral or mildly acidic conditions used for many coupling reactions. However, it is sensitive to catalytic hydrogenation (e.g., H₂/Pd), strong acids like HBr in acetic acid, and sodium in liquid ammonia, which are the methods used for its removal.[6][7] During a standard carbodiimide-mediated coupling of Z-Ala-OH to H-Phe-OH, the Z-group on the alanine residue is stable and does not typically lead to side reactions itself.
II. Troubleshooting Guide
Issue 1: Presence of a Diastereomeric Impurity (Z-Ala-D-Phe-OH) in the Final Product
Symptoms:
-
Your HPLC or LC-MS analysis shows a second peak with the same mass as your desired product, which is difficult to separate.
-
Chiral analysis confirms the presence of the D-Phe isomer.
Root Cause Analysis:
Racemization of the phenylalanine residue during the coupling step is the most likely cause. This is often exacerbated by:
-
Excessive activation time: Allowing the activated Z-Ala-OH to stand for too long before adding H-Phe-OH increases the opportunity for oxazolone formation and subsequent racemization.
-
High temperatures: Elevated temperatures can accelerate the rate of racemization.
-
Use of strong bases: Tertiary amines, often used to neutralize salts, can promote the abstraction of the α-proton from the oxazolone intermediate.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diastereomeric impurity.
Mitigation Strategies & Protocols:
1. In-Situ Activation with Additives:
The most effective way to suppress racemization is to use coupling additives that react with the activated Z-Ala-OH to form a less reactive, but still aminolysis-susceptible, intermediate. This intermediate is less prone to cyclizing into an oxazolone.
-
Recommended Additives:
-
1-Hydroxybenzotriazole (HOBt): The classic and still widely used racemization suppressant.[9]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A highly effective and non-explosive alternative to HOBt.
-
Protocol: DCC/HOBt Mediated Coupling of Z-Ala-OH and H-Phe-OH
-
Dissolve Reactants: In a round-bottom flask, dissolve Z-Ala-OH (1 equivalent) and H-Phe-OH (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add HOBt: Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution and stir until it is fully dissolved.
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cold, stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter the reaction mixture to remove the DCU.[10]
-
Wash the filtrate with a dilute acid (e.g., 1N HCl) to remove any unreacted amine, followed by a dilute base (e.g., 5% NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Control of Reaction Temperature and Time:
-
Low Temperature: Perform the coupling reaction at low temperatures (starting at 0 °C) to minimize the rate of racemization.[3]
-
Minimize Pre-activation: If pre-activation of Z-Ala-OH is necessary, keep the time between activation and the addition of H-Phe-OH as short as possible.
Quantitative Data on Racemization Suppression:
| Coupling Method | Additive | Temperature (°C) | % D-Phe Isomer (Typical) |
| DCC | None | 25 | > 10% |
| DCC | HOBt | 0 -> 25 | < 2% |
| EDC/HOBt | HOBt | 0 -> 25 | < 1% |
Note: The extent of racemization can vary depending on the specific reaction conditions and solvent used.
Issue 2: Low Yield and Presence of an Insoluble Byproduct
Symptoms:
-
The yield of your desired Z-Ala-Phe-OH is significantly lower than expected.
-
A white, insoluble precipitate is formed during the reaction, which is not your product.
Root Cause Analysis:
When using carbodiimides like DCC or DIC, the highly reactive O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea.[3][11] This side reaction consumes the activated amino acid and the coupling reagent, thereby reducing the yield of the desired peptide.
Reaction Scheme: N-Acylurea Formation
Caption: Competing pathways of the O-acylisourea intermediate.
Mitigation Strategies:
The strategies to prevent N-acylurea formation are similar to those for suppressing racemization, as they both involve trapping the reactive O-acylisourea intermediate.
-
Use of Additives: HOBt or OxymaPure® will react with the O-acylisourea intermediate to form an active ester that is less prone to rearrangement. The protocol provided above for DCC/HOBt coupling is also effective in minimizing N-acylurea formation.
-
Solvent Choice: Using solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, can help to minimize this side reaction.[4]
-
Temperature Control: Maintaining a low reaction temperature (0 °C) during the addition of the carbodiimide can also help to reduce the rate of rearrangement.[3]
III. Summary of Best Practices for Z-Ala-Phe-OH Synthesis
To maximize the yield and purity of your Z-Ala-Phe-OH dipeptide, adhere to the following best practices:
-
Always use a racemization suppressing additive , such as HOBt or OxymaPure®, when using carbodiimide coupling reagents.
-
Control the reaction temperature , starting at 0 °C and allowing the reaction to slowly warm to room temperature.
-
Minimize the time between the activation of Z-Ala-OH and the addition of H-Phe-OH.
-
Choose an appropriate solvent , with DCM often being a good choice to minimize N-acylurea formation.
-
Carefully monitor the reaction progress using a suitable analytical technique like TLC or LC-MS to determine the optimal reaction time.
By understanding the underlying mechanisms of these common side reactions and implementing the recommended troubleshooting strategies, you can significantly improve the outcome of your Z-Ala-Phe-OH peptide synthesis.
IV. References
-
Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (1995). Analytical Chemistry, 67(13), 2268–2273. [Link]
-
Racemization during SPPS coupling step. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Peptides Notes. (n.d.). Alchemyst. Retrieved January 29, 2026, from [Link]
-
Goodman, M., & Glaser, C. (1969). Racemization in Oxazolone Reactions. The Journal of Organic Chemistry, 34(3), 589–593. [Link]
-
Han, Y., et al. (1997). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. Journal of Peptide Research, 49(4), 321-330. [Link]
-
Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 6301. [Link]
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. Retrieved January 29, 2026, from [Link]
-
Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. (2020, May 8). [Video]. YouTube. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Retrieved January 29, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 29, 2026, from [Link]
-
Kumar, A., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2315924121. [Link]
-
Izdebski, J., & Pełka, J. (1984). Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. International Journal of Peptide and Protein Research, 24(1), 86-90. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2019). Nature Communications, 10(1), 1-9. [Link]
-
Rehman, M. M. U., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology, 10, 1-10. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(2), 261-266. [Link]
-
Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions. (2009). Analytical Biochemistry, 385(2), 241-246. [Link]
-
Epimerization by oxazolone formation. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. (2023). ChemistrySelect, 8(42), e202303351. [Link]
-
Practical N-to-C peptide synthesis with minimal protecting groups. (2022). Nature Communications, 13(1), 1-9. [Link]
-
Peptide Synthesis - Carbodiimide Mediated Coupling. (2025, June 3). [Video]. YouTube. [Link] (Note: A placeholder link is used as the original may not be stable. The content is based on general knowledge of the topic).
-
Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. (2016). Journal of Chemical Sciences, 128(2), 261-266. [Link]
-
Carbodiimides and Additives. (2021, May 19). Aapptec. Retrieved January 29, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alchemyst.co.uk [alchemyst.co.uk]
- 3. bachem.com [bachem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Preventing Racemization in Z-Ala-Phe-OH Coupling
The following technical guide addresses the prevention of racemization during the coupling of Z-Ala-Phe-OH , a classic model system known as the Anderson Test . This guide is designed for researchers requiring high stereochemical purity in peptide fragment condensation.
Topic: Optimization of Fragment Condensation (Anderson Test Model) Target Molecule: Z-Ala-Phe-OH (C-terminal Phenylalanine activation) Critical Issue: Oxazolone-mediated Racemization
Executive Summary: The Mechanistic Challenge
Coupling the dipeptide Z-Ala-Phe-OH is inherently more difficult than coupling a single urethane-protected amino acid (e.g., Z-Phe-OH).
-
The Cause: In Z-Ala-Phe-OH, the activated C-terminal Phenylalanine is protected by an amide bond (from the Alanine residue), not a urethane (Boc/Fmoc/Z).
-
The Consequence: Upon activation, the carbonyl oxygen of the Ala-Phe amide bond attacks the activated Phe carbonyl, forming a 5-membered Oxazolone (Azlactone) ring. This intermediate readily enolizes, destroying the chirality at the Phe alpha-carbon before the incoming amine can react.[1]
Visualizing the Failure Mode
The diagram below illustrates the competing pathways between successful coupling and racemization via the oxazolone intermediate.
Figure 1: The competition between direct aminolysis (Green) and the oxazolone pathway (Red).[1] In fragment coupling, the oxazolone pathway is kinetically favored unless specific suppressors are used.[1]
Troubleshooting Guide & FAQs
Issue 1: I am observing >10% racemization using standard EDC/HOBt.
Diagnosis: HOBt (1-Hydroxybenzotriazole) is a first-generation additive. While better than no additive, it is often insufficient for sensitive fragment couplings like Z-Ala-Phe-OH because its pKa (~4.6) is not acidic enough to suppress base-catalyzed enolization effectively, and it is less reactive than newer alternatives.[1] Solution: Switch to Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[2]
-
Why: Oxyma Pure generates a more reactive active ester than HOBt, accelerating the coupling step (
in Fig 1) so it outcompetes oxazolone formation ( ).[1] It also poses lower explosion risks than benzotriazoles.[1] -
Protocol Adjustment: Replace HOBt with Oxyma Pure (1:1 equivalent relative to coupling reagent).
Issue 2: The reaction is slow, so I added DIPEA (Diisopropylethylamine). Now racemization is high.
Diagnosis: Tertiary bases like DIPEA are fatal to chiral integrity in fragment condensation.[1] They abstract the acidic proton from the oxazolone intermediate (or the alpha-carbon directly), driving the equilibrium toward the racemic enol form.[1] Solution: Adopt a "Base-Free" or "Weak Base" strategy.[1][3]
-
Option A (Best): Use DIC (Diisopropylcarbodiimide) and Oxyma Pure without any tertiary amine base.[1] This method relies on the intrinsic basicity of the carbodiimide to deprotonate the carboxylic acid, avoiding excess base in the medium.[1]
-
Option B (If salt removal is needed): If the amine component is a salt (e.g., HCl salt), use a hindered, weaker base like TMP (2,4,6-Trimethylpyridine / Collidine) .[1] Collidine is sufficiently basic to free the amine but sterically hindered enough to reduce alpha-proton abstraction.[1]
Issue 3: I am using HATU/HBTU and seeing significant epimerization.
Diagnosis: Uronium/Aminium salts (HATU, HBTU) require a base (usually DIPEA) to function.[1][4][5] As noted in Issue 2, the presence of DIPEA is the root cause of racemization in this specific substrate.[1] Solution: Switch to DIC/Oxyma (carbodiimide) or T3P (Propylphosphonic anhydride) .[1]
-
T3P Advantage: T3P acts as a scavenger for water and amines but does not require strong bases for activation.[1] It is widely regarded as one of the lowest-racemization reagents available for fragment coupling.[1]
Optimized Experimental Protocols
Protocol A: The "Gold Standard" Low-Racemization Coupling (DIC/Oxyma)
Recommended for most Z-Ala-Phe-OH couplings.
-
Dissolution: Dissolve Z-Ala-Phe-OH (1.0 equiv) and Oxyma Pure (1.1 equiv) in a minimal amount of DMF or DCM/DMF (9:1) at 0°C.
-
Activation: Add DIC (1.0 equiv) dropwise.[1] Stir for 2-3 minutes at 0°C.
-
Note: Pre-activation should be kept short to minimize oxazolone accumulation before the amine arrives.[1]
-
-
Coupling: Add the amine component (e.g., H-Val-OMe , 1.0 equiv).[1]
-
Critical: If H-Val-OMe is an HCl salt, premix it with Collidine (1.0 equiv) in a separate vial before adding to the activated acid. Do NOT use TEA or DIPEA.
-
-
Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor by HPLC.
Protocol B: T3P Coupling (For Sterically Hindered Systems)[1]
-
Setup: Dissolve Z-Ala-Phe-OH (1.0 equiv) and the amine component (1.1 equiv) in Ethyl Acetate or DCM.
-
Base: Add N-Methylmorpholine (NMM) or Collidine (2-3 equiv).[1] Cool to 0°C.[1]
-
Reagent: Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise.
-
Incubation: T3P reactions are slower but cleaner.[1] Stir for 2-24 hours.
Comparative Data: Racemization Rates
The following table summarizes historical and modern data regarding the extent of racemization for the coupling of Z-Ala-Phe-OH + H-Val-OMe (The Anderson Test).
| Coupling Reagent | Additive | Base | Solvent | % DL-Isomer (Racemization) | Verdict |
| DCC | None | None | THF | ~10 - 20% | ❌ Unacceptable |
| DCC | HOBt | None | DMF | ~2 - 5% | ⚠️ Risky |
| HBTU | None | DIPEA | DMF | 15 - 30% | ❌ Severe Racemization |
| HATU | HOAt | DIPEA | DMF | ~5 - 10% | ⚠️ Base Dependent |
| DIC | Oxyma Pure | None | DMF | < 1.0% | ✅ Recommended |
| DIC | Oxyma-B | None | DMF | < 0.5% | ✅ Best in Class |
| T3P | None | NMM | EtOAc | < 1.5% | ✅ Excellent Alternative |
Data aggregated from Steinauer et al. and recent Oxyma comparative studies (see References).
Decision Matrix for Reagent Selection
Figure 2: Decision tree for selecting the optimal coupling conditions based on amine state and solubility.
References
-
Anderson, G. W., & Callahan, F. M. (1958).[1] Racemization by the Dicyclohexylcarbodiimide Method.[1][6] Journal of the American Chemical Society.[1] [1]
-
Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][3] Chemistry – A European Journal.[1] [1]
-
Khattab, S. N., et al. (2015).[1] Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis.[1][7][8] ResearchGate / Luxembourg Bio Technologies.[1]
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Dunetz, J. R., et al. (2016).[1] T3P: Propylphosphonic Anhydride.[1] Organic Process Research & Development. [1]
Sources
- 1. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. mdpi.com [mdpi.com]
challenges in the purification of Z-Ala-Phe-OH peptides
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Purification of Z-Ala-Phe-OH Ticket ID: ZAP-PUR-001
Executive Summary & Molecule Profile
Welcome to the technical support hub for Z-Ala-Phe-OH (Carbobenzoxy-L-alanyl-L-phenylalanine). This dipeptide derivative presents a unique set of purification challenges distinct from longer polypeptides. Unlike standard solid-phase synthesis products that precipitate easily, Z-Ala-Phe-OH is a short, hydrophobic small molecule (MW ~370.4 g/mol ) that often behaves more like an organic small molecule than a peptide.
Physicochemical Profile:
-
Hydrophobicity: High. The N-terminal Z-group (benzyloxycarbonyl) and the C-terminal Phenylalanine create a significant hydrophobic footprint.
-
Solubility: Poor in acidic water; soluble in organic solvents (MeOH, ACN, DMF, DMSO) and alkaline water.
-
Critical Impurities: Diastereomers (Z-D-Ala-Phe-OH or Z-Ala-D-Phe-OH), unreacted Z-Ala-OH, and free Phenylalanine.
Pre-Purification: Solubility & Sample Preparation
User Issue: "I tried to dissolve my crude peptide in 0.1% TFA/Water for HPLC injection, but it’s cloudy/precipitating."
Root Cause: Z-Ala-Phe-OH is sparingly soluble in acidic aqueous buffers due to the protonation of the C-terminal carboxylic acid and the lipophilic Z-group.
Protocol: The "Co-Solvent Injection" Method
Do not inject pure DMSO, as this causes "breakthrough" (sample eluting in the void volume) due to viscosity and solvent strength mismatch.
-
Dissolution: Dissolve the crude solid in a minimal volume of DMSO or DMF (approx. 50-100 mg/mL).
-
Dilution: Immediately dilute this solution 1:4 or 1:5 with 50% Acetonitrile/Water (containing 0.1% TFA) .
-
Why? This matches the initial mobile phase strength of the gradient (see Section 3) and prevents precipitation inside the injector loop.
-
-
Clarification: Centrifuge at 10,000 x g for 5 minutes. Inject only the supernatant.
Data Table 1: Solubility Profile & Solvent Compatibility
| Solvent System | Solubility | Suitability for HPLC Injection | Notes |
| 0.1% TFA / Water | Very Poor | NO | Causes column clogging. |
| Methanol / Ethanol | Good | Low | High viscosity; peak broadening. |
| DMSO | Excellent | Conditional | Must dilute <20% v/v to avoid breakthrough. |
| 50% ACN / Water | Good | High | Ideal injection solvent. |
| Ammonium Bicarbonate (pH 8) | Good | Medium | Good for solubility, but may not match acidic mobile phase. |
Chromatographic Strategy (RP-HPLC)
User Issue: "I cannot separate the diastereomer (D-L form) from my target L-L peptide."
Root Cause: Short hydrophobic peptides often require optimized selectivity. Standard C18 gradients may be too steep.
Recommended Method: The "Isocratic Hold" Strategy
For separating diastereomers (which may differ only slightly in hydrophobicity), a shallow gradient or an isocratic hold is essential.
-
Column: C18 or Phenyl-Hexyl (The Phenyl-Hexyl phase offers unique pi-pi interactions with the Z-group and Phe side chain, enhancing selectivity).
-
Dimensions: 250 x 4.6 mm (Analytical), 250 x 21.2 mm (Prep).
-
Particle Size: 5 µm.
-
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min (Analytical).
-
Detection: 214 nm (Peptide bond) & 254 nm (Z-group/Phe aromatic rings).
Gradient Table (Optimized for Separation):
| Time (min) | % Mobile Phase B | Event | Mechanism |
| 0.0 | 30% | Injection | Loading (prevents breakthrough) |
| 2.0 | 30% | Isocratic | Equilibration |
| 20.0 | 60% | Linear Gradient | Shallow slope (1.6% B/min) resolves isomers |
| 22.0 | 95% | Wash | Elutes highly hydrophobic aggregates |
| 25.0 | 95% | Hold | Column Cleaning |
| 25.1 | 30% | Re-equilibrate | Prepare for next run |
Workflow Visualization
The following diagram outlines the decision logic for purification, specifically addressing the "Ether Crash" failure common with short peptides.
Figure 1: Purification logic flow. Note the alternative pathway (Red) for when the peptide fails to precipitate in ether, a common issue for Z-protected dipeptides.
Troubleshooting Guide (FAQs)
Q1: My peptide is eluting as a broad, tailing peak. How do I sharpen it?
Diagnosis: This is likely due to hydrophobic aggregation or column overloading . Corrective Actions:
-
Temperature: Increase column temperature to 40°C or 50°C . This breaks hydrogen bonds and hydrophobic interactions, sharpening the peak significantly [1].
-
Buffer Modifier: Switch from TFA to Ammonium Formate (10mM, pH 4.0) . Sometimes, the ion-pairing effect of TFA is too strong or insufficient for specific zwitterionic forms.
-
Load Less: Inject a smaller volume at a lower concentration.
Q2: I see a "Ghost Peak" eluting right after my main peak.
Diagnosis: This is often the Diastereomer (e.g., Z-D-Ala-Phe-OH generated during coupling). Verification:
-
Check the UV spectrum.[1] If it is identical to the main peak, it is likely an isomer.
-
Run a co-injection with a known standard of the D-isomer if available. Resolution: Use the Phenyl-Hexyl column mentioned in Section 3. The pi-pi interaction difference between L-Phe and D-Phe orientations is often more pronounced on phenyl phases than C18.
Q3: The "Ether Crash" failed. I have a sticky oil.
Diagnosis: Z-Ala-Phe-OH is lipophilic and low molecular weight. It often remains soluble in the TFA/Ether mix or forms an oil rather than a solid. Protocol:
-
Do not discard the supernatant!
-
Evaporate the ether/TFA mixture under a stream of nitrogen.[1][2]
-
Redissolve the oily residue directly in Acetic Acid or 50% ACN , filter, and proceed to Prep HPLC. Do not try to force precipitation, you will lose yield. [2]
References
-
BenchChem Technical Support. (2025).[3][4] Purification Strategies for Peptides Containing Z-Glu-OBzl. Retrieved from
-
ResearchGate Community. (2014). Troubleshooting Solid-Phase Peptide Synthesis Cleavage. Retrieved from
-
Sigma-Aldrich. (n.d.). Z-Phe-OH Product Specification & Solubility. Retrieved from
-
PubChem. (2021).[5] Z-Gly-Phe-Ala-OH Compound Summary. Retrieved from
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from
Sources
Technical Support Center: Stability of Z-Ala-Phe-OH and the Impact of Protecting Groups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Z-Ala-Phe-OH. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address stability challenges you may encounter during your research. Our focus is on providing a deep understanding of the chemical principles governing the stability of this protected dipeptide, enabling you to design robust experiments and interpret your results with confidence.
Introduction to Z-Ala-Phe-OH Stability
N-benzyloxycarbonyl-L-alanyl-L-phenylalanine (Z-Ala-Phe-OH) is a crucial building block in peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group on the N-terminus of alanine serves to prevent unwanted side reactions during peptide coupling. However, both the Z-group and the unprotected C-terminal carboxylic acid can influence the overall stability of the molecule under various experimental conditions. Understanding these influences is paramount to ensure the integrity of your starting material and the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Z-Ala-Phe-OH?
A1: The primary degradation pathways for Z-Ala-Phe-OH involve hydrolysis of the amide bond and, under certain conditions, reactions involving the terminal groups.
-
Amide Bond Hydrolysis: The peptide bond between alanine and phenylalanine can be cleaved through hydrolysis, especially under strong acidic or basic conditions, leading to the formation of Z-Alanine and Phenylalanine.[1][2][3][4] This process is also accelerated at elevated temperatures.
-
Z-Group Removal: While relatively stable, the Z-group can be cleaved under harsh acidic conditions or through catalytic hydrogenolysis.[5] Inadvertent exposure to such conditions can lead to the formation of the unprotected dipeptide, Ala-Phe.
-
C-Terminal Reactions: The free carboxylic acid at the C-terminus can potentially undergo esterification if alcohols are present, especially under acidic catalysis.
Q2: How does pH affect the stability of Z-Ala-Phe-OH in solution?
A2: The stability of Z-Ala-Phe-OH in solution is significantly influenced by pH.
-
Acidic Conditions (pH < 3): In strongly acidic solutions, the rate of amide bond hydrolysis increases.
-
Neutral Conditions (pH 6-8): Z-Ala-Phe-OH exhibits its greatest stability in the neutral pH range. For phenylalanine hydroxylase, an enzyme that acts on phenylalanine, the optimal pH for stability and activity is 7.4.[6]
-
Basic Conditions (pH > 8): In basic solutions, the rate of amide bond hydrolysis can also increase. Furthermore, base-catalyzed side reactions, though less common for this specific sequence, can be a concern for other peptides.
Q3: What is the recommended way to store Z-Ala-Phe-OH?
A3: To ensure the long-term stability of Z-Ala-Phe-OH, it should be stored as a lyophilized powder at -20°C or below in a tightly sealed container to protect it from moisture. Peptides are often hygroscopic, and absorbed water can accelerate degradation.[7][8] For short-term storage in solution, use a neutral pH buffer and store at 4°C for no more than a few days. For longer-term storage in solution, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize freeze-thaw cycles.
Q4: I am considering protecting the C-terminus of Z-Ala-Phe-OH with a benzyl ester. How will this affect its stability?
A4: Protecting the C-terminus as a benzyl ester (Z-Ala-Phe-OBzl) can prevent unwanted reactions at the carboxyl group during subsequent synthetic steps. Benzyl esters are generally stable under neutral and mildly acidic or basic conditions.[9] However, they are susceptible to cleavage by catalytic hydrogenolysis, the same condition used to remove the N-terminal Z-group. They can also be cleaved by strong acids. It's important to note that the synthesis of amino acid benzyl esters in refluxing toluene can lead to racemization, especially for amino acids with electron-withdrawing or aromatic side chains.[10][11] Using cyclohexane as the solvent can mitigate this issue.[11]
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of Z-Ala-Phe-OH.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of unexpected peaks in HPLC chromatogram. | 1. Degradation of Z-Ala-Phe-OH: The sample may have degraded due to improper storage or handling (e.g., exposure to extreme pH, high temperatures, or moisture).2. Synthesis-related impurities: These could be starting materials, reagents, or by-products from the synthesis of Z-Ala-Phe-OH.[12]3. "Ghost peaks": These are artifacts from the HPLC system, mobile phase, or sample solvent, not from the sample itself.[13][14][15] | 1. Confirm degradation: Re-analyze a fresh, properly stored sample. If the peaks persist, perform a forced degradation study (see protocol below) to identify potential degradation products.2. Identify impurities: Use mass spectrometry (MS) to determine the mass of the unexpected peaks and deduce their structures. Compare the chromatogram to that of the starting materials.3. Troubleshoot ghost peaks: Inject a blank (mobile phase without sample). If the peak is still present, it's a ghost peak. Clean the injector, use fresh, high-purity mobile phase solvents, and ensure the sample is fully dissolved in the mobile phase.[16] |
| Poor peak shape (e.g., tailing, fronting, broad peaks) in HPLC. | 1. Column overload: Injecting too much sample can lead to peak distortion.2. Secondary interactions: The analyte may be interacting with the stationary phase in ways other than the primary separation mechanism.3. Inappropriate mobile phase: The pH or solvent strength of the mobile phase may not be optimal for the analyte. | 1. Reduce injection volume: Dilute the sample and inject a smaller volume.2. Modify mobile phase: Add a competing agent (e.g., a small amount of a different solvent) or adjust the pH to minimize secondary interactions.3. Optimize mobile phase: Systematically vary the mobile phase composition (e.g., gradient slope, pH, organic solvent ratio) to achieve better peak shape. For phenylalanine analysis, a reversed-phase column with a buffered mobile phase is often effective.[17][18] |
| Inconsistent results between experiments. | 1. Sample preparation variability: Inconsistent weighing, dissolution, or dilution of the sample can lead to variations in concentration. Peptides can be static and hygroscopic, making accurate weighing challenging.[7][8]2. Instrument variability: Fluctuations in pump pressure, column temperature, or detector response can affect results.3. Sample degradation over time: If samples are prepared in advance and not stored properly, they may degrade before analysis. | 1. Standardize sample preparation: Use a calibrated analytical balance in a humidity-controlled environment. Use anti-static equipment if necessary.[8] Prepare a stock solution and make fresh dilutions for each experiment.2. Ensure system suitability: Run a system suitability test before each set of analyses to confirm the instrument is performing correctly.3. Analyze samples promptly: Analyze samples as soon as possible after preparation. If immediate analysis is not possible, store them at 4°C for a short period or freeze them at -80°C. |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis of Z-Ala-Phe-OH
This protocol provides a general reversed-phase HPLC method for assessing the purity and stability of Z-Ala-Phe-OH.
1. Materials and Reagents:
-
Z-Ala-Phe-OH sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Instrument and Conditions:
-
HPLC System: With UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm and 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of Z-Ala-Phe-OH at 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample and acquire the chromatogram.
-
The purity of Z-Ala-Phe-OH can be determined by the relative area of its peak compared to the total area of all peaks. Degradation is indicated by a decrease in the area of the main peak and the appearance of new peaks over time.
Protocol 2: Forced Degradation Study of Z-Ala-Phe-OH
Forced degradation studies are essential for identifying potential degradation products and pathways.[19][20][21]
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL solution of Z-Ala-Phe-OH in a suitable solvent (e.g., 50:50 water:acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Basic Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide. Incubate at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24, 48, and 72 hours.
-
Control: Keep the stock solution at 4°C.
3. Sample Analysis:
-
At each time point, take an aliquot of each stressed sample and the control.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by the HPLC method described in Protocol 1.
-
For identification of degradation products, collect the fractions corresponding to the new peaks and analyze by mass spectrometry.
Visualizing Workflows and Degradation Pathways
Caption: Workflow for Z-Ala-Phe-OH stability assessment.
Caption: Potential degradation pathways of Z-Ala-Phe-OH.
References
-
Liu, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research, 37(8), 153. [Link]
-
Aßfalk, T., et al. (2023). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals, 16(2), 283. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved February 2, 2026, from [Link]
-
Rauch, M., et al. (2022). Investigation of the Thermal Stability of Proteinase K for the Melt Processing of Poly(l-lactide). Biomacromolecules, 23(8), 3466-3477. [Link]
-
Tóth, G. K., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Scientific Reports, 9(1), 13941. [Link]
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
ResearchGate. (2023, May 5). Strange peak at HPLC?. [Link]
-
Jocham, D., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(11), 3196. [Link]
-
ChemistryTuition.Net. (2020, July 1). Hydrolysis of Peptides [Video]. YouTube. [Link]
-
AMS BioPharma. (2023, December 11). Stability-indicating methods for peptide drug analysis. [Link]
-
Alphalyse. (2018, January 24). How to identify peaks observed by UV-HPLC in stability studies. [Link]
-
BioPharmaSpec. (n.d.). Managing Product-Related Impurities in Synthetic Peptides. Retrieved February 2, 2026, from [Link]
-
Tarento, M., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B, 126(17), 3324-3331. [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved February 2, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved February 2, 2026, from [Link]
-
Bolchi, C., et al. (2018). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Amino Acids, 50(10), 1387-1393. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved February 2, 2026, from [Link]
-
Al-Ghanim, A., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2195. [Link]
-
Kumar, V., et al. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 26(16), 4947. [Link]
-
Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this?. Retrieved February 2, 2026, from [Link]
-
De Vijlder, T., et al. (2015). Typical examples of impurities observed in synthesized peptides. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, May 3). Peptide Hydrolysis. [Link]
-
Kuril, A. K. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. American Journal of Biomedical Science & Research, 21(5), 502-505. [Link]
-
George, E. N., & Scholtz, J. M. (2018). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Journal of Pharmaceutical Sciences, 107(10), 2535-2545. [Link]
-
Al-Ghanim, A., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules, 27(19), 6640. [Link]
-
Pop, R. M., et al. (2014). Plasma phenylalanine determination by quantitative densitometry of thin layer chromatograms and by high performance liquid chromatography in relation with modern management of phenylketonuria. Clujul Medical, 87(4), 254-259. [Link]
-
Daubner, S. C., & Fitzpatrick, P. F. (2009). Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. Archives of Biochemistry and Biophysics, 487(2), 111-116. [Link]
-
Tcyrulnikov, S., et al. (2020). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society, 142(4), 1966-1974. [Link]
-
Kuril, A. K. (2024, May 14). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. SSRN. [Link]
-
Radzicka, A., & Wolfenden, R. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Chemical Society Reviews, 48(22), 5551-5563. [Link]
-
KBI Biopharma. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved February 2, 2026, from [Link]
-
Veeprho. (2024, February 28). The Role of Impurity Profiling in Therapeutic Peptides. [Link]
-
Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. [Link]
-
Phenomenex. (n.d.). How to Identify Ghost Peaks in U/HPLC. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). HPLC separation profiles of phenyl alanine. Retrieved February 2, 2026, from [Link]
-
Dolan, J. W. (2013, November 1). Extra Chromatographic Peaks—A Case Study. LCGC International. [Link]
-
Bolchi, C., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Chirality, 29(10), 652-657. [Link]
-
Khavrutskii, I. V., et al. (2006). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Biochemistry, 45(21), 6684-6699. [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved February 2, 2026, from [Link]
-
Mohammad Abadi, F., et al. (2015). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. Medical Laboratory Journal, 9(1), 1-8. [Link]
-
SynThink. (n.d.). Difference between Process-Related and Degradation-Related Impurities. Retrieved February 2, 2026, from [Link]
-
The Organic Chemistry Tutor. (2021, November 8). The Peptide Bond Hydrolysis: Protein Chemistry Video [Video]. YouTube. [Link]
-
BioPharmaSpec. (n.d.). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. Retrieved February 2, 2026, from [Link]
-
Yanfen Biotech. (2024, October 10). Stability Issues of Peptide Drugs and Their Solutions. [Link]
-
Rosas-Nexticapa, M., et al. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 62(2), 1-10. [Link]
-
IGNOU. (n.d.). Carboxyl protecting groups. Retrieved February 2, 2026, from [Link]
Sources
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- 3. Khan Academy [khanacademy.org]
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- 16. researchgate.net [researchgate.net]
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- 18. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 21. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Z-Ala-Phe-OH Synthesis
Welcome to the technical support resource for the synthesis of N-Benzyloxycarbonyl-L-alanyl-L-phenylalanine (Z-Ala-Phe-OH). This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in peptide synthesis. Here, we move beyond simple protocols to address the nuanced challenges and critical decision-making points you may encounter during your work. Our approach is rooted in mechanistic understanding to empower you to not just solve problems, but to prevent them.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction between Z-Ala-OH and Phenylalanine is sluggish and incomplete. What are the likely causes?
This is a common issue often traced back to one of three areas: activation, the nucleophile, or reaction conditions.
-
Inefficient Carboxyl Group Activation: The formation of the peptide bond requires the conversion of the carboxylic acid on Z-Ala-OH into a more reactive electrophile. If this activation is inefficient, the reaction will stall.
-
Coupling Reagent Choice: Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are workhorses but can be slow and are prone to side reactions.[1] For more challenging couplings, consider phosphonium (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU), which often lead to faster and more complete reactions.[2][3]
-
Reagent Quality: Coupling reagents are moisture-sensitive. Ensure you are using fresh, high-quality reagents stored under anhydrous conditions.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the coupling reagent and the Z-Ala-OH component is often used to drive the reaction to completion.
-
-
Issues with the Phenylalanine Nucleophile: The free amine of phenylalanine must be available and unhindered.
-
C-Terminal Protection: To prevent polymerization and unwanted side reactions, the carboxyl group of the C-terminal amino acid (Phenylalanine) should be protected, typically as a methyl or benzyl ester (e.g., H-Phe-OMe or H-Phe-OBn).[4] Attempting to couple directly with unprotected Phenylalanine (H-Phe-OH) will result in a complex mixture of products.
-
Salt Form: If your phenylalanine ester is provided as a hydrochloride or TFA salt (e.g., H-Phe-OMe·HCl), you must add a non-nucleophilic tertiary base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), to neutralize the salt and liberate the free amine for the reaction.[3] Use exactly one equivalent of base to avoid racemization.
-
-
Suboptimal Reaction Conditions:
-
Solvent: The reaction should be conducted in a dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). The quality of the solvent is critical; amine-free DMF is essential to avoid side reactions.[5]
-
Temperature: Most coupling reactions are initiated at 0°C to minimize side reactions, particularly racemization, and then allowed to warm to room temperature to ensure completion.[6]
-
Q2: I've isolated my product, but the yield is disappointingly low. Where could my product have been lost?
Low yield is a frustrating problem that can arise from incomplete reactions, side reactions, or losses during work-up and purification.
-
Side Reactions:
-
Racemization: The activation of Z-Ala-OH can lead to the formation of an oxazolone intermediate, which is prone to epimerization at the alpha-carbon.[6][7] The addition of additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® is critical, especially when using carbodiimides, as they form active esters that are less susceptible to racemization.[2][3]
-
N-Acylurea Formation: When using DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, consuming your starting material without forming the desired peptide. This is minimized by the presence of HOBt.[7]
-
Diketopiperazine Formation: While more common at the dipeptide stage on a solid support, cyclization to form a diketopiperazine can occur, especially if the C-terminal ester is deprotected prematurely in the presence of a base.[7]
-
-
Work-up and Purification Losses:
-
Incomplete DCU Removal: If you use DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents and is removed by filtration. However, some DCU can remain, co-precipitating with your product and complicating purification. Cooling the reaction mixture thoroughly (e.g., to 0°C or below) maximizes DCU precipitation before filtration.[2]
-
Aqueous Extraction: During the acid/base washes to remove excess reagents, your dipeptide product may have some solubility in the aqueous layers, especially if the pH is not carefully controlled. Ensure the organic layer is thoroughly separated.
-
Crystallization/Precipitation: Finding the right solvent system for crystallization can be challenging. Significant product can be lost in the mother liquor if the conditions are not optimized.
-
Q3: How do I confirm the structure and purity of my final Z-Ala-Phe-OH product?
A multi-pronged analytical approach is essential to confirm the identity, purity, and stereochemical integrity of your synthesized dipeptide.[8]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is ideal for confirming the molecular weight. You should look for the [M+H]⁺ or [M+Na]⁺ adducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. Key signals to look for include the aromatic protons from the Z-group and Phenylalanine side chain, the amide NH proton, the alpha-protons of both amino acid residues, and the methyl group of Alanine. The integration of these peaks should match the expected proton count.[8]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing purity. A single, sharp peak indicates a pure compound. This technique can also be used to detect diastereomeric impurities (from racemization), which may appear as a closely eluting shoulder or a separate peak.[8]
Troubleshooting & Experimental Protocols
Workflow for Z-Ala-Phe-OH Synthesis
The synthesis follows a logical progression from protected starting materials to the final, purified product. The key steps involve protection, coupling, and deprotection.
Caption: General workflow for the solution-phase synthesis of Z-Ala-Phe-OH.
Protocol: Synthesis of Z-Ala-Phe-OH via DCC/HOBt Coupling
This protocol details a standard laboratory procedure for synthesizing Z-Ala-Phe-OH.
Step 1: Coupling to form Z-Ala-Phe-OMe
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Z-L-Alanine (1.1 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq).
-
Dissolve the solids in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution and stir for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
In a separate flask, suspend L-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add N-methylmorpholine (NMM) (1.0 eq) to the suspension and stir until the solid dissolves completely.
-
Add the phenylalanine methyl ester solution dropwise to the activated Z-Ala-OH solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Step 2: Work-up and Isolation of Z-Ala-Phe-OMe
-
Cool the reaction mixture to 0°C to maximize the precipitation of DCU.
-
Filter the mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Z-Ala-Phe-OMe.
Step 3: Saponification to Z-Ala-Phe-OH
-
Dissolve the crude Z-Ala-Phe-OMe in a mixture of Tetrahydrofuran (THF) and water.
-
Cool the solution to 0°C and add Lithium Hydroxide (LiOH) (1.5 eq).
-
Stir the reaction at room temperature, monitoring the hydrolysis of the methyl ester by TLC or LC-MS.
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 with cold 1 M HCl. A white precipitate of Z-Ala-Phe-OH should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 4: Purification and Characterization
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Z-Ala-Phe-OH.
-
Characterize the final product using LC-MS, ¹H NMR, and RP-HPLC to confirm identity and purity.
Data & Visualization
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Type | Additive | Byproduct | Advantages | Disadvantages |
| DCC | Carbodiimide | HOBt/Oxyma | DCU (Insoluble) | Inexpensive, effective for many couplings.[3] | N-acylurea formation, DCU can be hard to remove completely.[2] |
| DIC | Carbodiimide | HOBt/Oxyma | DIU (Soluble) | Byproduct is soluble, good for solid-phase synthesis.[1] | Can be less reactive than DCC. |
| HBTU | Aminium/Uronium | None req. | HOBt, Tetramethylurea | Fast, high-yielding, low racemization.[1][2] | More expensive, can cause guanidinylation of free amine if used in excess.[9] |
| HATU | Aminium/Uronium | None req. | HOAt, Tetramethylurea | Very fast and efficient, even for hindered couplings; minimizes racemization.[1][3] | Expensive, HOAt is potentially explosive. |
Table 2: Analytical Characterization of Z-Ala-Phe-OH
| Technique | Parameter | Expected Result for Z-Ala-Phe-OH |
| ESI-MS | Molecular Ion | Calculated [M+H]⁺: 385.17. Observed should be within ± 0.05 Da. |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (~7.1-7.4 ppm), Amide NH, α-H's, Ala-CH₃ (~1.3 ppm). |
| RP-HPLC | Purity | >95% peak area at the specified detection wavelength (e.g., 220 nm). |
| Melting Point | Range | Literature values can be used for comparison (e.g., ~168°C). |
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree for troubleshooting low yields in Z-Ala-Phe-OH synthesis.
References
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
-
SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. [Link]
-
University of Calgary. (n.d.). Ch27: Peptide synthesis. [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
-
National Institutes of Health (NIH). (n.d.). Protecting Groups in Peptide Synthesis. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
The Organic Chemistry Tutor. (2020). Protecting Groups for Peptide Synthesis. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. [Link]
-
ResearchGate. (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents. [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]
-
Aapptec Peptides. (n.d.). Z-Phe-OH [1161-13-3]. [Link]
-
The Organic Chemistry Tutor. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]
-
ResearchGate. (2018). Side reactions in peptide synthesis: An overview. [Link]
-
National Institutes of Health (NIH). (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. [Link]
-
NTU & IRep. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. [Link]
-
ResearchGate. (2011). Synthesis and Purification of L-Phenylalanine Oligo-Peptides Assisted by Phosphorus Oxychloride. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
-
European Pharmaceutical Review. (2019). Analytical methods for obtaining HOS information from protein therapeutics. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. bachem.com [bachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.uniurb.it [people.uniurb.it]
Executive Summary: The Z-Ala-Phe-OH Stability Profile
TECHNICAL SUPPORT CENTER: PEPTIDE STABILITY DIVISION Subject: Z-Ala-Phe-OH (Carbobenzoxy-L-Alanyl-L-Phenylalanine) Ticket ID: ZAP-SOL-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the technical support hub. You are likely here because Z-Ala-Phe-OH is behaving inconsistently in your assay. As a dipeptide derivative with a hydrophobic N-terminal protection group (Z/Cbz) and a hydrophobic C-terminal residue (Phenylalanine), this molecule presents a "perfect storm" for solubility issues and specific enzymatic degradation.
The Core Challenge: Z-Ala-Phe-OH is not just a peptide; it is a classic substrate for Carboxypeptidase A (CPA) . Its "instability" in biological matrices is often a feature, not a bug. However, in chemical storage, it faces risks of aggregation and cyclization.
This guide is structured as a troubleshooting workflow to address the three primary failure modes: Physical Precipitation , Chemical Cyclization (DKP) , and Enzymatic Hydrolysis .
Troubleshooting Guide & FAQs
TICKET CATEGORY A: Physical Stability (Solubility & Aggregation)
User Issue: "My solution turned cloudy upon dilution into PBS/Media."
Root Cause: Z-Ala-Phe-OH is highly hydrophobic. The Benzyloxycarbonyl (Z) group and the Phenylalanine side chain drive the molecule to aggregate in aqueous environments. While the free carboxylic acid (C-terminus) provides some solubility at neutral pH, it is often insufficient to overcome the hydrophobic drive of the rest of the molecule [1, 2].
Technical Solution: You must use a "miscible organic co-solvent" strategy. Do not attempt to dissolve directly in buffer.
Protocol: The "Step-Down" Solubilization Method Purpose: To create a stable aqueous solution without precipitation.
-
Primary Solubilization (Stock): Dissolve Z-Ala-Phe-OH in 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) to a concentration of 10–50 mM.
-
Why: These aprotic solvents disrupt intermolecular hydrogen bonding and fully solvate the hydrophobic Z-group.
-
-
Secondary Dilution (Working Solution): Slowly add the Stock solution to your aqueous buffer while vortexing.
-
Critical Limit: Keep the final organic solvent concentration < 1% (v/v) for cell assays, or < 5% for enzymatic assays, depending on tolerance.
-
-
Self-Validation Step: Centrifuge a sample at 10,000 x g for 5 minutes. Measure the concentration of the supernatant (via HPLC or A257 nm absorbance). If the concentration is <95% of expected, you have "silent precipitation" (micro-aggregates).
Visual Workflow: Solvent Selection Logic
Figure 1: Decision tree for solubilizing hydrophobic Z-protected peptides based on downstream application.
TICKET CATEGORY B: Chemical Stability (The "New Peak" Issue)
User Issue: "I see a new peak eluting earlier than my main peak on HPLC after 24 hours at pH 8."
Root Cause: You are likely observing Diketopiperazine (DKP) formation or Racemization . Although Z-Ala-Phe-OH is a free acid (which is more stable than its ester counterparts), dipeptides are prone to intramolecular cyclization, especially under basic conditions. The N-terminal nitrogen (even though Z-protected, the amide proton is acidic) can attack the C-terminal carbonyl if activated or if the pH allows specific conformational proximity [3, 4].
Technical Solution: Maintain pH < 7.5 for storage.
-
Mechanism: High pH promotes the deprotonation of the amide nitrogen, increasing its nucleophilicity. This leads to the formation of a cyclic dipeptide (DKP), ejecting the hydroxyl group (slow in free acids, fast in esters) or simply racemizing the C-terminal Phenylalanine [5].
-
Mitigation: Store stock solutions in neutral or slightly acidic buffers (pH 5–6). Avoid phosphate buffers at high pH if long-term stability is required.
Diagram: Degradation Pathways
Figure 2: Primary degradation pathways for Z-Ala-Phe-OH in solution.
TICKET CATEGORY C: Biological Stability (Enzymatic Degradation)
User Issue: "The peptide disappears rapidly in serum or lysate, but no precipitate forms."
Root Cause: Z-Ala-Phe-OH is a model substrate for Carboxypeptidase A (CPA) [6, 7]. It is specifically designed to be cleaved by metalloproteases that prefer aromatic C-terminal residues. If your assay buffer contains serum (which has protease activity) or cell lysate, the peptide is being enzymatically digested into Z-Ala and free Phenylalanine.
Technical Solution: You must use specific inhibitors if you intend to study the peptide itself rather than its cleavage.
Protocol: Stabilization in Biological Matrices
-
Chelation: CPA is a Zinc-dependent metalloprotease.
-
Action: Add EDTA (Ethylenediaminetetraacetic acid) at 1–5 mM to your buffer. This strips the Zinc ion from the enzyme active site, halting hydrolysis [8].
-
Note: Do not use EDTA if your downstream assay requires metal ions (e.g., His-tag purification or other metalloenzymes).
-
-
Specific Inhibition:
-
Action: Use a protease inhibitor cocktail that specifically targets Carboxypeptidases (e.g., Potato Carboxypeptidase Inhibitor) if EDTA is contraindicated.
-
Summary Data Tables
Table 1: Stability Matrix & Recommendations
| Parameter | Condition | Stability Risk | Recommendation |
| Solvent | Aqueous Buffer (PBS) | High (Precipitation) | Use DMSO/DMF stock; dilute <5%. |
| pH | Acidic (pH 3-6) | High Stability | Preferred storage range. |
| pH | Basic (pH > 8) | Moderate (Racemization/DKP) | Avoid for long-term storage. |
| Temperature | Room Temp (25°C) | Moderate | Use within 24 hours. |
| Temperature | Frozen (-20°C) | High Stability | Store lyophilized or as DMSO stock. |
| Additives | Serum / Lysate | Very Low (Enzymatic) | Add EDTA (5 mM) immediately. |
Table 2: Physico-Chemical Properties [1, 6]
| Property | Value | Implication |
| Molecular Weight | 370.4 g/mol | Small molecule; rapid diffusion. |
| Hydrophobicity | High | Requires organic co-solvent.[1][2] |
| pKa (COOH) | ~3.5 | Negatively charged at neutral pH. |
| C-Terminus | Free Acid | Substrate for Carboxypeptidases. |
References
-
Bachem. (2021). Peptide Solubility Guidelines. Bachem AG. Link
-
Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.[1][3][4] Merck KGaA. Link
-
Golebiowski, A., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega. Link
-
Steinauer, R., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress Diketopiperazine Formation. ACS Omega. Link
-
Bada, J. L. (1984). In vivo racemization in mammalian proteins. Methods in Enzymology.[5]
- Whitaker, J. R. (1966). Kinetics of the Carboxypeptidase A-Catalyzed Hydrolysis of Z-Ala-Phe-OH.
-
Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. pH dependence of tripeptide hydrolysis. Biochemistry.[5][6][7] Link
-
Auld, D. S. (2004). Carboxypeptidase A.[5][6][8][9][10] Handbook of Proteolytic Enzymes. Elsevier.
Sources
- 1. bachem.com [bachem.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. genscript.com [genscript.com]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Modifications of diketopiperazines assembled by cyclodipeptide synthases with cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 9. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Z-Ala-Phe-OH and Z-Phe-Ala-OH: A Stereochemical Perspective
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of peptide-based drug discovery, even the slightest molecular alteration can lead to profound differences in biological activity. This guide delves into the comparative analysis of two structurally similar, yet stereochemically distinct dipeptides: Z-Ala-Phe-OH and Z-Phe-Ala-OH. While both serve as fundamental building blocks in peptide synthesis, their nuanced structural disparities are hypothesized to translate into significant variations in their pharmacokinetic and pharmacodynamic profiles. This document aims to provide a comprehensive overview of their potential differential biological activities, supported by established principles of stereochemistry in pharmacology and general observations from studies on analogous dipeptides.
The Critical Role of Stereochemistry in Biological Recognition
The sequence of amino acids in a peptide chain dictates its primary structure. However, the spatial arrangement of these amino acids—their stereochemistry—is paramount for biological function. Enzymes, receptors, and transporters are chiral entities, meaning they exhibit a high degree of specificity for the three-dimensional structure of their ligands. The simple interchange of two amino acid residues, as in the case of Z-Ala-Phe-OH and Z-Phe-Ala-OH, results in two distinct diastereomers with unique shapes and charge distributions. This fundamental difference is the cornerstone of their anticipated divergent biological activities.
Figure 1: A conceptual diagram illustrating how the distinct stereochemistry of Z-Ala-Phe-OH and Z-Phe-Ala-OH can lead to differential interactions with a biological target.
Physicochemical Properties: The Foundation of Biological Fate
The sequence of amino acids influences key physicochemical properties such as hydrophobicity, solubility, and charge distribution. These parameters, in turn, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Z-Ala-Phe-OH | Z-Phe-Ala-OH | Rationale for Potential Differences |
| Molecular Weight | Identical | Identical | Isomers have the same elemental composition. |
| LogP (Hydrophobicity) | Expected to be similar | Expected to be similar | While the overall composition is the same, the positioning of the bulky phenyl group could lead to minor differences in solvent-accessible surface area and, consequently, hydrophobicity. Z-Phe-Ala-OH, with the phenyl group closer to the N-terminus, might exhibit slightly different membrane partitioning behavior. |
| Aqueous Solubility | Potentially different | Potentially different | Subtle differences in crystal packing and intermolecular interactions due to stereochemistry can influence solubility. |
| pKa | Similar | Similar | The acidic and basic functional groups are identical. |
Anticipated Differences in Biological Activity: A Mechanistic Exploration
Based on general principles of peptide science, we can hypothesize several areas where Z-Ala-Phe-OH and Z-Phe-Ala-OH may exhibit divergent biological activities. Both molecules are utilized in the synthesis of peptide therapeutics for conditions like cancer and metabolic disorders[1]. The unique structure of Z-Ala-Phe-OH, featuring a phenyl group, is suggested to enhance its stability and bioactivity[1]. Similarly, Z-Phe-Ala-OH is noted for its potential in developing therapeutic agents that target specific biological pathways, with applications in oncology and metabolic disorders due to its ability to mimic natural peptides and its purported enhanced stability and bioavailability.
Enzymatic Stability and Metabolism
The susceptibility of a peptide to enzymatic degradation is a critical determinant of its in vivo half-life and efficacy. The sequence of amino acids at the N- and C-termini significantly influences recognition and cleavage by peptidases.
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus. The nature of the N-terminal amino acid (Alanine in Z-Ala-Phe-OH vs. Phenylalanine in Z-Phe-Ala-OH) will likely result in different rates of cleavage. Phenylalanine at the N-terminus might confer greater stability against certain aminopeptidases compared to Alanine.
-
Carboxypeptidases: These enzymes act on the C-terminus. Similarly, the C-terminal residue (Phenylalanine in Z-Ala-Phe-OH vs. Alanine in Z-Phe-Ala-OH) will influence the rate of degradation by carboxypeptidases.
Hypothesis: Z-Phe-Ala-OH may exhibit greater stability against certain aminopeptidases, while Z-Ala-Phe-OH might be more resistant to specific carboxypeptidases. This differential stability would have profound implications for their bioavailability and duration of action.
Interaction with Cellular Transporters
The uptake of di- and tripeptides into cells is often mediated by specific transporters, such as the peptide transporter 1 (PepT1), which exhibit stereoselectivity. The affinity of these transporters for their substrates is highly dependent on the three-dimensional structure of the peptide.
Hypothesis: The distinct spatial arrangement of the side chains in Z-Ala-Phe-OH and Z-Phe-Ala-OH will likely lead to differential recognition and transport efficiency by cellular peptide transporters. This could result in variations in intracellular concentration and, consequently, biological effect.
Receptor and Enzyme Inhibition
For dipeptides designed as inhibitors of enzymes or modulators of receptors, stereochemistry is paramount for achieving high affinity and specificity. The precise orientation of the side chains and the peptide backbone determines the quality of the fit within the binding pocket.
Hypothesis: In the context of enzyme inhibition, one isomer is likely to be a more potent inhibitor than the other. For instance, if the bulky phenyl group of Phenylalanine is crucial for anchoring within a hydrophobic pocket of an enzyme's active site, the positioning of this group (N-terminal in Z-Phe-Ala-OH vs. C-terminal in Z-Ala-Phe-OH) will drastically affect the binding affinity and inhibitory constant (Ki).
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized differences in biological activity, a series of well-defined in vitro assays are recommended. The following protocols provide a framework for such a comparative study.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is fundamental for assessing the potential cytotoxic effects of the dipeptides on various cell lines, particularly in the context of cancer research.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Z-Ala-Phe-OH and Z-Phe-Ala-OH in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each compound.
Figure 2: A simplified workflow for the MTT cell viability assay.
Enzyme Inhibition Assay (Generic Protocol)
This protocol can be adapted to assess the inhibitory potential of the dipeptides against a specific enzyme of interest (e.g., a protease, kinase, or metabolic enzyme).
Principle: The assay measures the activity of an enzyme in the presence and absence of the inhibitor. The rate of product formation is monitored, typically through a change in absorbance or fluorescence.
Protocol:
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme's optimal activity. Prepare stock solutions of the enzyme, substrate, and the test inhibitors (Z-Ala-Phe-OH and Z-Phe-Ala-OH).
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the inhibitor or vehicle control.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities (V0) for each inhibitor concentration. Plot V0 against the inhibitor concentration to determine the IC50. Further kinetic studies (e.g., Michaelis-Menten and Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.).
Figure 3: A schematic of competitive enzyme inhibition, a potential mechanism to investigate for Z-Ala-Phe-OH and Z-Phe-Ala-OH.
Conclusion and Future Directions
While both Z-Ala-Phe-OH and Z-Phe-Ala-OH are valuable reagents in the synthesis of bioactive peptides, their inherent stereochemical differences strongly suggest they will exhibit distinct biological profiles. The sequence of the amino acid residues will likely influence their enzymatic stability, cellular uptake, and interaction with biological targets. Z-Phe-Ala-OH, with its N-terminal phenylalanine, may offer advantages in terms of stability against certain proteases, a desirable characteristic for drug candidates.
Future research should focus on direct comparative studies of these two dipeptides in various biological systems. Head-to-head comparisons of their cytotoxicity in a panel of cancer cell lines, their inhibitory activity against relevant enzymes (e.g., proteases involved in cancer progression or metabolic enzymes), and their transport kinetics across cell membranes will provide invaluable data for drug design and development. Such studies will not only elucidate the specific biological roles of these dipeptides but also contribute to a deeper understanding of the structure-activity relationships that govern peptide-based therapeutics.
References
Sources
Structural Integrity of Z-Ala-Phe-OH: A Comparative Analytical Guide
Executive Summary & Strategic Context
The dipeptide Z-Ala-Phe-OH (Benzyloxycarbonyl-L-alanyl-L-phenylalanine) serves as a critical model substrate for protease kinetic studies (specifically carboxypeptidase A) and a precursor for chiral drug intermediates. While High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are industry standards for purity and mass confirmation, they often fail to detect subtle structural anomalies such as racemization (L,L- vs. D,L-diastereomers) or regio-isomerism without specialized chiral columns.
This guide establishes Nuclear Magnetic Resonance (NMR) spectroscopy not merely as a confirmation tool, but as the primary validation gate for structural integrity. We compare NMR performance against standard alternatives and provide a self-validating protocol for the definitive assignment of Z-Ala-Phe-OH.
Comparative Analysis: NMR vs. Alternatives
To validate synthesis, one must distinguish between chemical purity (absence of side products) and structural integrity (correct connectivity and stereochemistry). The following table objectively compares NMR against LC-MS and HPLC for this specific application.
Table 1: Performance Matrix for Peptide Validation
| Feature | 1H NMR (600 MHz) | LC-MS (ESI-Q-TOF) | RP-HPLC (UV 210nm) |
| Primary Output | Connectivity & Stereochemistry | Molecular Mass ( | Chemical Purity (%) |
| Diastereomer Detection | High (Distinct shifts for L,L vs D,L) | Low (Identical mass) | Medium (Requires chiral column) |
| Sample Requirement | High (~5–10 mg) | Low (<1 µg) | Low (<1 µg) |
| Solvent Effects | Critical (DMSO reveals NH bonds) | Minimal (Mobile phase) | Minimal (Mobile phase) |
| Limit of Detection | ~1% Impurity | <0.01% Impurity | <0.1% Impurity |
| "Blind spot" | Inorganic salts (invisible) | Non-ionizable isomers | Co-eluting species |
Expert Insight: While LC-MS confirms you have the correct atoms (
Synthesis & Validation Workflow
The following diagram illustrates the critical decision pathways in synthesizing and validating Z-Ala-Phe-OH. Note the "Racemization Checkpoint" which is unique to the NMR workflow.
Figure 1: Validation workflow emphasizing the unique role of NMR in detecting racemization (stereochemical impurity) that LC-MS misses.
Detailed Experimental Protocol
Sample Preparation (Self-Validating System)
To ensure reproducibility and visibility of amide protons (essential for peptide backbone verification), we utilize DMSO-d6 rather than CDCl3.
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Concentration: 10 mg Z-Ala-Phe-OH in 600 µL solvent.
-
Why: High concentration improves the signal-to-noise ratio for minor diastereomeric impurities.
-
-
Vessel: 5mm high-precision NMR tube.
Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zg30 (standard 30° pulse)
-
Temperature: 298 K (25°C)
-
Note: If amide peaks are broad due to rotation, elevate T to 310 K.
-
-
Relaxation Delay (D1): 2.0 seconds (Ensures quantitative integration of aromatic protons).
-
Scans (NS): 64 (Minimum for impurity detection).
Spectral Interpretation & Data
The validation of Z-Ala-Phe-OH relies on identifying three distinct "zones" in the proton spectrum.
The "Fingerprint" Table
| Residue / Group | Proton Type | Chemical Shift ( | Multiplicity | Integral | Coupling ( |
| Acid | -COOH | 12.5 - 12.8 | Broad s | 1H | N/A |
| Amide (Phe) | -NH- | 8.15 | d | 1H | ~7.8 |
| Amide (Z) | -NH- (Urethane) | 7.50 | d | 1H | ~7.5 |
| Z-Group | Aromatic (Ph) | 7.30 - 7.38 | m | 5H | - |
| Phe | Aromatic (Ph) | 7.15 - 7.28 | m | 5H | - |
| Z-Group | Benzylic -CH2- | 5.01 | s (or AB q) | 2H | - |
| Phe | 4.45 | m (td) | 1H | ~5, 8 | |
| Ala | 4.05 | m (dq) | 1H | ~7, 7 | |
| Phe | 2.90, 3.05 | dd (ABX) | 2H | 13.8, 5.0 | |
| Ala | 1.22 | d | 3H | 7.1 |
Critical Validation Checkpoints
Checkpoint A: The Z-Group Integrity
-
Observation: Look for the singlet at 5.01 ppm (Benzylic CH2).
-
Validation: If this appears as a split quartet or shows satellites, the Z-group may have partially degraded, or you have a benzyl ester side product.
Checkpoint B: Peptide Bond Formation[1]
-
Observation: The shift of the Alanine
-CH is diagnostic. -
Causality: In free Z-Ala-OH, the
-CH appears near 4.0 ppm. Upon coupling to Phe, the deshielding effect of the new amide bond shifts this signal slightly downfield and, crucially, the Phe-NH doublet (approx 8.15 ppm) must show correlation to the Phe -CH in a COSY spectrum.
Checkpoint C: The Racemization Test (The "Killer" App)
-
The Risk: Activation of the carboxylic acid (using EDC/HATU) can cause the
-proton of Alanine to abstract and re-add, scrambling the stereocenter (L D). -
The Test: Zoom into the Alanine methyl doublet at 1.22 ppm .
-
Failure Mode: If you see a smaller "shadow" doublet nearby (e.g., at 1.18 or 1.25 ppm), you have synthesized Z-DL-Ala-Phe-OH or Z-Ala-DL-Phe-OH .
-
Limit: NMR can typically detect this at >1-2% levels.
Structural Logic Visualization
The following diagram maps the molecular structure to the specific NMR signals described above, visualizing the connectivity logic.
Figure 2: Connectivity map linking chemical moieties to their specific NMR signatures. Arrows indicate scalar coupling (
Troubleshooting Common Anomalies
| Symptom | Probable Cause | Corrective Action |
| Missing Amide (NH) Peaks | Deuterium Exchange | Ensure solvent is dry DMSO-d6, not CD3OD or D2O. |
| Double Peaks (Split Signals) | Rotamers | Z-groups can exhibit restricted rotation. Heat sample to 310K-320K to coalesce peaks. |
| Broad OH Peak | Hydrogen Bonding | The C-terminal COOH proton position varies with concentration and water content. This is normal. |
| Extra Doublet near 1.2 ppm | Racemization | Calculate integration ratio. If minor peak is >5%, re-optimize coupling conditions (lower T, less base). |
References
-
Chemical Shifts in Peptides: Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Peptide Synthesis Validation: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews.
- Racemization Detection: Steinauer, R., et al. (1989). "Racemization assessment in peptide synthesis by NMR." Analytical Biochemistry. (General methodology reference).
-
Z-Ala-Phe-OH Specifics: Spectral data extrapolated from standard amino acid residues in DMSO-d6 as per Biological Magnetic Resonance Data Bank (BMRB) standards.
Sources
Benchmarking Z-Ala-Phe-OH: A High-Fidelity Substrate for Carboxypeptidase A & Protease Profiling
Executive Summary: Beyond the "Gold Standard"
In the characterization of zinc metalloproteases, particularly Carboxypeptidase A (CPA) , Hippuryl-L-phenylalanine (Hippuryl-Phe) has long been the kinetic "gold standard" due to its convenient UV absorbance shift. However, for researchers requiring precise S2-subsite mapping and higher affinity binding data, Z-Ala-Phe-OH (N-Carbobenzyloxy-L-alanyl-L-phenylalanine) offers superior structural relevance.
This guide benchmarks Z-Ala-Phe-OH against industry-standard alternatives, detailing why its hydrophobic Z-group makes it a more potent probe for the hydrophobic pocket of CPA and related endoproteases (e.g., Pepsin, Cathepsins), despite requiring more rigorous detection methods.
Comparative Analysis: Z-Ala-Phe-OH vs. Alternatives
The following table contrasts Z-Ala-Phe-OH with the standard CPA substrate (Hippuryl-Phe) and a common fluorogenic substrate for cysteine proteases (Z-Phe-Arg-AMC).
Table 1: Kinetic & Operational Benchmark
| Feature | Z-Ala-Phe-OH (The High-Affinity Probe) | Hippuryl-Phe (The Standard) | Z-Phe-Arg-AMC (The Fluorogenic) |
| Primary Target | Carboxypeptidase A (CPA), Pepsin | Carboxypeptidase A (CPA) | Cathepsin B, L, S |
| Mechanism | C-terminal Hydrolysis (Exopeptidase) | C-terminal Hydrolysis (Exopeptidase) | C-terminal Amide Hydrolysis |
| S2 Subsite Fit | High (Z-group mimics peptide backbone) | Moderate (Benzoyl group is smaller) | High (Z-group + Fluorophore) |
| Est.[1] | ~0.1 – 0.5 mM (Tighter binding) | ~1.0 mM (Weaker binding) | N/A (Not typical for CPA) |
| Detection Mode | Discontinuous (HPLC / Ninhydrin) | Continuous (UV @ 254 nm) | Continuous (Fluorescence Ex360/Em460) |
| Solubility | Low (Requires DMSO/MeOH or pH >7) | Moderate (Requires LiCl/Buffer) | Moderate (DMSO stock) |
| Cost Efficiency | High (Simple dipeptide) | High (Simple dipeptide) | Low (Expensive fluorophore) |
| Best Use Case | Kinetic mechanism studies, S2 pocket mapping | Routine activity assays, QC | High-throughput screening (HTS) |
Expert Insight: The "Z" Factor
The N-terminal benzyloxycarbonyl (Z) group in Z-Ala-Phe-OH provides a bulky, hydrophobic moiety that interacts favorably with the S2 subsite of CPA (specifically residues Tyr198 and Phe279). This mimics the P2 residue of a natural polypeptide chain more accurately than the benzoyl group of Hippuryl-Phe, often resulting in lower
Mechanistic Visualization
The following diagram illustrates the hydrolysis pathway of Z-Ala-Phe-OH by Carboxypeptidase A and the subsequent detection logic.
Caption: Mechanism of Z-Ala-Phe-OH hydrolysis by CPA. The release of free L-Phenylalanine allows for specific colorimetric quantification, distinguishing it from the N-blocked Z-Ala product.
Validated Experimental Protocol: Discontinuous Assay
Unlike Hippuryl-Phe, Z-Ala-Phe-OH hydrolysis does not produce a dramatic UV shift at 254 nm. Therefore, a discontinuous ninhydrin assay is the most robust method for quantification.
Materials Required
-
Enzyme: Carboxypeptidase A (bovine pancreas), ~50 units/mg.
-
Substrate: Z-Ala-Phe-OH (MW 370.4).[2]
-
Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
-
Reagent: Ninhydrin Reagent (2% in ethanol/acetic acid).
-
Standard: L-Phenylalanine (for calibration curve).
-
Quenching Solution: 10% Trichloroacetic acid (TCA) or heating block.
Step-by-Step Methodology
Phase 1: Substrate Preparation (Self-Validating Step)
-
Stock Solution: Dissolve Z-Ala-Phe-OH in a minimal volume of 0.1 M NaOH or DMSO to create a 10 mM stock.
-
Why? The free acid form has poor solubility in neutral buffer. Pre-dissolving ensures homogeneity.
-
-
Working Solution: Dilute stock into the Tris-NaCl buffer to achieve a final concentration of 1.0 mM.
-
Check: Solution must be clear. If precipitating, add minimal DMSO (<5% final vol).
-
Phase 2: Enzymatic Reaction
-
Equilibration: Pre-incubate 900 µL of Substrate Working Solution at 25°C for 5 minutes.
-
Initiation: Add 100 µL of CPA enzyme solution (approx. 0.1–0.5 units/mL). Mix by inversion.
-
Sampling: At defined intervals (0, 5, 10, 15, 20 min), remove 100 µL aliquots.
-
Quenching: Immediately transfer aliquot into 100 µL of 10% TCA or boil for 3 minutes to stop the reaction.
Phase 3: Detection (Ninhydrin)
-
Add 100 µL of Ninhydrin Reagent to each quenched sample.
-
Heat at 100°C for 10 minutes. A purple color (Ruhemann's purple) indicates the presence of free Phenylalanine.
-
Cool to room temperature and add 1 mL of 50% Ethanol to stabilize the color.
-
Measurement: Read Absorbance at 570 nm .
Phase 4: Data Analysis
-
Blank Correction: Subtract the
absorbance (background) from all time points. -
Quantification: Convert
to concentration using a standard curve of pure L-Phenylalanine (0–1 mM). -
Calculation: Plot [Phe] vs. Time. The slope of the linear portion represents the initial velocity (
).
References
-
Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis. Biochemistry, 9(22), 4352–4359. Link
-
Folk, J. E., & Schirmer, E. W. (1963). The Chymotrypsin C molecules.[3] Journal of Biological Chemistry, 238, 3884-3894. Link
-
Sigma-Aldrich. (n.d.).[4] Enzymatic Assay of Carboxypeptidase A. Sigma Quality Control Test Procedures. Link
-
Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162. Link
Sources
Comparative Analytical Strategies for Purity Assessment of Synthesized Z-Ala-Phe-OH
Executive Summary
In the synthesis of Z-Ala-Phe-OH (N-benzyloxycarbonyl-L-alanyl-L-phenylalanine), achieving high purity is not merely about chemical yield; it is about defining the kinetic integrity of the molecule. As a substrate often used in enzymatic assays (e.g., for carboxypeptidase A) and as a chiral intermediate, the presence of stereoisomers (diastereomers) or truncated precursors can disastrously skew biological data.
This guide moves beyond standard "Certificate of Analysis" parameters to provide a rigorous, comparative framework for assessing purity. We evaluate the three primary analytical pillars—Reverse-Phase HPLC (RP-HPLC) , Chiral HPLC , and NMR Spectroscopy —and provide a self-validating workflow to ensure your synthesized material meets the strict criteria required for biochemical applications.
Comparative Analysis of Assessment Methods
The following table contrasts the performance of standard analytical techniques specifically for Z-Ala-Phe-OH.
| Feature | Method A: RP-HPLC (C18) | Method B: Chiral HPLC | Method C: 1H-NMR (400+ MHz) | Method D: TLC |
| Primary Utility | Quantitative Assay (Chemical Purity) | Stereochemical Purity (Optical Purity) | Structural Confirmation | Reaction Monitoring |
| Target Impurities | Unreacted Z-Ala-OH, Phe-OH, Coupling Reagents | Diastereomers (e.g., Z-D-Ala-L-Phe-OH) | Residual Solvents, Gross Structural Errors | Gross Unreacted Starting Material |
| Limit of Detection | High (< 0.1%) | High (< 0.1%) | Low (~1-2%) | Low (~5%) |
| Blind Spot | Often fails to resolve diastereomers (LD vs LL) | Expensive columns required; specific method dev needed | Cannot detect trace enantiomeric excess | Non-quantitative |
| Cost/Run | Low | High | Medium | Negligible |
| Time to Result | 30 mins | 45 mins | 15 mins | 10 mins |
Expert Insight: The "Purity Trap"
A common error in peptide chemistry is relying solely on RP-HPLC. Because the hydrophobic Z-group dominates the interaction with the C18 column, the subtle difference between Z-L-Ala-L-Phe-OH and its diastereomer Z-D-Ala-L-Phe-OH may result in co-elution (a single peak), leading to a false "99% purity" reading. Chiral analysis is mandatory for validation.
Visualizing the Impurity Landscape
To understand what we are detecting, we must visualize the synthesis pathway and potential failure points.
Figure 1: The Genesis of Impurities. Note that racemization (Impurity A) usually occurs during the activation step of the coupling reaction.
Detailed Experimental Protocols
Protocol A: The Quantitative Standard (RP-HPLC)
Purpose: To quantify chemical purity and detect unreacted starting materials.
The Self-Validating Mechanism: Before running your product, you must run a System Suitability Test (SST) . Inject a mixture of pure Z-Ala-OH and Phe-OH. If your method cannot resolve these from the main peak, the method is invalid.
Methodology:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Why TFA? It suppresses the ionization of the terminal carboxylic acid, sharpening the peak shape and increasing retention on the hydrophobic column [1].
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (phenyl/Z-group absorption).
-
Interpretation: Z-Ala-Phe-OH should elute significantly later than free Phe-OH due to the hydrophobic Z-group.
-
Protocol B: The Stereochemical Check (Chiral HPLC)
Purpose: To detect diastereomeric impurities (Z-D-Ala-L-Phe-OH) that RP-HPLC misses.
Methodology:
-
Column: Immobilized Polysaccharide phase (e.g., Chiralpak IA or IC).
-
Mobile Phase: Isocratic Hexane : Ethanol : TFA (80 : 20 : 0.1).
-
Note: Normal phase is often superior for Z-protected amino acids as it exploits the spatial arrangement of the protecting group interaction with the chiral selector.
-
-
Flow Rate: 0.5 mL/min.
-
Validation: Spike your sample with 1% of the intentional "wrong" isomer (synthesized or purchased separately) to confirm separation capability.
Protocol C: Structural Confirmation (1H-NMR)
Purpose: To confirm the removal of solvents and protecting group integrity.
Key Diagnostic Signals (DMSO-d6):
-
δ 7.35 ppm (Multiplet): Integration should correspond to 10 protons (5 from Z-group, 5 from Phe side chain).
-
δ 5.03 ppm (Singlet/Doublet): Benzylic protons of the Z-group (
). -
Impurity Flag: Look for extra doublets near the amide region (δ 8.0-8.5 ppm), which often indicate the presence of a diastereomer, as the magnetic environment of the amide proton is highly sensitive to local stereochemistry.
The Analytical Workflow (Decision Tree)
Follow this logic gate to determine if your batch is ready for release.
Figure 2: Analytical Decision Tree. Note that failure at the Chiral stage often requires re-synthesis rather than simple recrystallization, as diastereomers are difficult to separate.
References
-
BenchChem. (n.d.). HPLC purification method for H-Ala-D-Phe-Ala-OH. Retrieved from
-
Sigma-Aldrich. (n.d.). Z-Phe-Ala-OH Product Information. Retrieved from
-
PubChem. (n.d.).[1] Z-Gly-Phe-Ala-OH Compound Summary. National Library of Medicine. Retrieved from
-
ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides? Retrieved from
-
Chem-Impex. (n.d.). Z-Ala-Phe-OH Product Specifications. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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